molecular formula C37H67NO14 B15601358 Erythromycin A N-oxide

Erythromycin A N-oxide

カタログ番号: B15601358
分子量: 749.9 g/mol
InChIキー: LUIPOVCSQJTWHA-LUXFRRLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Erythromycin A N-oxide is a useful research compound. Its molecular formula is C37H67NO14 and its molecular weight is 749.9 g/mol. The purity is usually 95%.
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特性

分子式

C37H67NO14

分子量

749.9 g/mol

IUPAC名

(2S,3R,4S,6R)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32?,34+,35-,36-,37-/m1/s1

InChIキー

LUIPOVCSQJTWHA-LUXFRRLCSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Erythromycin A N-oxide: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It is recognized both as a primary metabolite formed during in vivo biotransformation and as a crucial synthetic intermediate in the production of other semi-synthetic macrolide antibiotics, such as clarithromycin (B1669154).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to Erythromycin A N-oxide, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Identification

This compound is characterized by the addition of an oxygen atom to the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A. This structural modification significantly alters the molecule's physicochemical properties and biological activity.

Chemical Structure:

  • IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide

  • CAS Number: 992-65-4[2][3]

  • Molecular Formula: C₃₇H₆₇NO₁₄[2][3]

  • Molecular Weight: 749.9 g/mol [2]

Physicochemical Properties

The N-oxidation of the dimethylamino group on the desosamine sugar results in notable changes to the physicochemical characteristics of the parent erythromycin A molecule.

PropertyValueSource
Appearance White solid[2]
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[2][4]
pKa (Predicted) 12.50 ± 0.60[5]
Storage Conditions -20°C[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the chemical synthesis of this compound from Erythromycin A via oxidation.

Materials:

Procedure:

  • Dissolve 220.2 g (0.3 mol) of Erythromycin A in a mixture of 1,500 ml of methanol and 1,000 ml of water.

  • Add 79 ml (0.9 mol) of 35% hydrogen peroxide dropwise to the solution while maintaining the temperature between 15 to 20°C.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Concentrate the resulting mixture to half its volume under reduced pressure.

  • Extract the concentrated solution successively with 1,000 ml and 500 ml portions of chloroform.

  • The combined chloroform extracts contain this compound, which can be further purified as needed.

This protocol is adapted from a method referenced in the preparation of clarithromycin precursors.

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a general HPLC method suitable for the analysis of erythromycin and its related substances, including the N-oxide.

ParameterValue
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0
Flow Rate 1.5 mL/min
Column Temperature 70 °C
Detection UV at 200 nm
Injection Volume 50 µL

This is a representative method and may require optimization for specific applications and instrumentation.

Biological Activity and Mechanism of Action

Erythromycin A functions as an antibiotic by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[4] The dimethylamino group on the desosamine sugar is crucial for this binding and antibacterial activity. The N-oxidation of this group to form this compound is reported to inactivate the drug.[1] While the biological activity of this compound has not been as extensively studied as its parent compound, it is understood that this modification hinders its ability to effectively bind to the ribosomal target.

Biotransformation of Erythromycin A

In vivo, Erythromycin A is metabolized by cytochrome P450 enzymes, primarily CYP3A4, in the liver. A recognized metabolic pathway is the N-oxidation of the tertiary amine on the desosamine sugar to yield this compound.[1]

Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound Erythromycin_A Erythromycin A (Starting Material) Dissolution Dissolution in Methanol/Water Erythromycin_A->Dissolution Oxidation Oxidation with Hydrogen Peroxide Dissolution->Oxidation Concentration Concentration (Reduced Pressure) Oxidation->Concentration Extraction Extraction with Chloroform Concentration->Extraction Product This compound (Final Product) Extraction->Product

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

CYP3A4-Mediated Biotransformation of Erythromycin A

G Biotransformation of Erythromycin A Erythromycin_A Erythromycin A CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Erythromycin_A->CYP3A4 N_oxide This compound (Metabolite) CYP3A4->N_oxide N-oxidation

Caption: The metabolic pathway showing the conversion of Erythromycin A to this compound by the CYP3A4 enzyme.

Proposed Mechanism of Action and Inactivation

G Mechanism of Action and Inactivation by N-oxidation cluster_0 Erythromycin A (Active) cluster_1 This compound (Inactive) Erythromycin_A Erythromycin A (with Dimethylamino Group) Binding Binding to Ribosome Erythromycin_A->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Erythromycin_N_oxide This compound (with N-oxide Group) No_Binding Reduced/No Binding Erythromycin_N_oxide->No_Binding Ribosome2 50S Ribosomal Subunit Ribosome2->No_Binding No_Inhibition No Inhibition of Protein Synthesis No_Binding->No_Inhibition

Caption: A diagram comparing the interaction of Erythromycin A and its N-oxide derivative with the bacterial ribosome.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a significant metabolite of the widely used macrolide antibiotic, Erythromycin A. It is formed in vivo primarily through the action of cytochrome P450 enzymes and is also considered a potential impurity in commercial preparations of erythromycin.[1] Understanding the physicochemical characteristics of this N-oxide derivative is crucial for comprehending its metabolic fate, stability, and potential biological activity. Furthermore, Erythromycin A N-oxide serves as a precursor in the synthesis of other important macrolide antibiotics, such as clarithromycin, highlighting its relevance in drug development and manufacturing.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its metabolic formation.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource/Comment
Molecular Formula C37H67NO14[1]
Molecular Weight 749.9 g/mol [1]
CAS Number 992-65-4[1]
Appearance White solid[1]
Purity >98% by HPLC[1]
Melting Point Data not availableFor comparison, Erythromycin A has a melting point of 135-140 °C, which resolidifies and melts again at 190-193 °C.[2]
pKa Data not availableFor comparison, the pKa of the basic dimethylamino group in Erythromycin A is 8.8.[2] The N-oxidation would significantly alter this property.
Storage Conditions -20°C[1]
Stability Stable for ≥ 4 years at -20°C.[1]
Table 2: Solubility Profile of this compound
SolventSolubilitySource/Comment
Water Soluble[3] Quantitative data not specified.
Ethanol Soluble[3] Quantitative data not specified.
Methanol Soluble[3] Quantitative data not specified.
Dimethylformamide (DMF) Soluble[1] Quantitative data not specified.
Dimethyl sulfoxide (B87167) (DMSO) Soluble[1] Quantitative data not specified.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound from its parent compound, Erythromycin A, can be achieved through controlled oxidation. While specific, detailed protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Objective: To synthesize this compound by oxidizing the tertiary amine of Erythromycin A.

Materials:

  • Erythromycin A

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Anhydrous chlorinated solvent (e.g., dichloromethane)

  • Buffer solution (for pH adjustment)

  • Sodium sulfite (B76179) or other reducing agent (for quenching excess oxidant)

  • Solvents for extraction and purification (e.g., ethyl acetate, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve Erythromycin A in a suitable anhydrous chlorinated solvent.

  • Oxidation: Cool the solution in an ice bath and add the oxidizing agent portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as sodium sulfite solution.

  • Extraction: Adjust the pH of the mixture with a suitable buffer and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

A stability-indicating HPLC method is essential for determining the purity of this compound and for monitoring its formation or degradation.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate) at a controlled pH. A typical mobile phase could be acetonitrile:methanol:0.2 M ammonium acetate:water (45:10:10:35) at pH 7.0.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Elevated temperatures, such as 70°C, can improve peak shape for macrolides.[4]

  • Detection Wavelength: UV detection at a low wavelength, such as 215 nm, is often used for macrolides which lack a strong chromophore.

  • Injection Volume: 20 µL

Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and structure of this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ for this compound is expected at an m/z of approximately 750.9.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation patterns. The fragmentation of this compound will be similar to that of Erythromycin A, with characteristic losses of the sugar moieties (desosamine and cladinose), but with a mass shift in fragments containing the N-oxide group.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

Expected Spectral Features:

  • ¹H NMR: The spectrum will show characteristic signals for the macrolide ring, the desosamine (B1220255) and cladinose (B132029) sugars. The N-methyl groups on the desosamine sugar will be shifted downfield compared to Erythromycin A due to the deshielding effect of the N-oxide.

  • ¹³C NMR: The carbon signals of the N-methyl groups and the adjacent carbons on the desosamine sugar will also exhibit downfield shifts compared to the parent compound.

Metabolic Pathway

The primary metabolic pathway for the formation of this compound in vivo is the N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, which is mainly found in the liver and intestine.[5]

metabolic_pathway EryA Erythromycin A EryA_N_oxide This compound EryA->EryA_N_oxide N-oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->EryA_N_oxide degradation_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic Stress (e.g., HCl) HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Degradation Base Basic Stress (e.g., NaOH) Base->HPLC Analyze Degradation Oxidation Oxidative Stress (e.g., H2O2) Oxidation->HPLC Analyze Degradation Thermal Thermal Stress Thermal->HPLC Analyze Degradation Photo Photolytic Stress Photo->HPLC Analyze Degradation LCMS LC-MS for Degradant ID HPLC->LCMS Identify Peaks EryA_N_oxide This compound (Stock Solution) EryA_N_oxide->Acid Expose to Stress EryA_N_oxide->Base Expose to Stress EryA_N_oxide->Oxidation Expose to Stress EryA_N_oxide->Thermal Expose to Stress EryA_N_oxide->Photo Expose to Stress

References

Erythromycin A N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the discovery, history, and experimental protocols related to Erythromycin (B1671065) A N-oxide, a significant derivative of the macrolide antibiotic Erythromycin A. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

Erythromycin A N-oxide was first described in the scientific literature in the mid-20th century as a product of the chemical degradation of its parent compound, Erythromycin A.[1] While initially considered a degradation product, later research revealed its presence as a naturally occurring metabolite in the fermentation broths of the erythromycin-producing bacterium Saccharopolyspora erythraea.[2] This dual identity as both a synthetic derivative and a natural metabolite has made it a subject of interest in understanding the chemistry, metabolism, and potential biological activity of erythromycin compounds. Furthermore, this compound serves as a crucial precursor in the semi-synthesis of the widely used macrolide antibiotic, clarithromycin (B1669154).[3]

Physicochemical Properties

This compound is a white solid with distinct physicochemical properties that differentiate it from Erythromycin A. A summary of these properties is presented in the table below.

PropertyValueReference
CAS Number 992-65-4[2]
Molecular Formula C37H67NO14[2]
Molecular Weight 749.9 g/mol [2]
Appearance White solid[2]
Purity (typical) >98% by HPLC[2]
Solubility Soluble in water, ethanol, methanol (B129727), DMF, and DMSO.[2]
Storage Conditions -20°C[2]

Discovery and Key Experiments

The initial report of this compound emerged from degradation studies of Erythromycin A. Later, its natural occurrence was confirmed through detailed analysis of fermentation broths.

Early Degradation Studies and Chemical Synthesis

In 1954, Flynn and his colleagues published a seminal paper on the properties and degradation of erythromycin.[4] In this work, they described the treatment of erythromycin with hydrogen peroxide, which led to the formation of the N-oxide derivative.[1][3] This represented the first documented chemical synthesis of this compound.

Identification as a Natural Metabolite

Decades later, in 1991, two significant papers were published that established this compound as a natural product. Bluauerová et al. demonstrated that blocked mutants of Saccharopolyspora erythraea were capable of cosynthesizing this compound, suggesting an enzymatic pathway for its formation. Concurrently, Beran et al. developed methods for the isolation of this compound from the fermentation broth of Saccharopolyspora erythraea using thin-layer and high-performance liquid chromatography.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and characterization of this compound based on published literature.

Chemical Synthesis of this compound

This protocol is adapted from the method described by Flynn et al. (1954) and subsequent modifications.[3]

Materials:

  • Erythromycin A

  • Methanol

  • Water

  • 35% Hydrogen Peroxide

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Erythromycin A (0.3 mol) in a mixture of methanol (1500 ml) and water (1000 ml).

  • Cool the solution to 15-20°C.

  • Add 35% hydrogen peroxide (0.9 mol) dropwise to the solution while maintaining the temperature between 15 and 20°C.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Concentrate the resulting mixture to half its volume under reduced pressure.

  • Extract the aqueous residue with chloroform (1000 ml, then 500 ml).

  • Combine the chloroform extracts, wash twice with water (500 ml), and dry over anhydrous magnesium sulfate.

  • Concentrate the dried chloroform solution under reduced pressure to obtain a foamy residue of this compound. The yield is typically greater than 98%.[3]

Chemical_Synthesis EryA Erythromycin A Reaction Stir at RT 20 hours EryA->Reaction Reagents H₂O₂ Methanol/Water Reagents->Reaction Workup Concentration & Extraction with Chloroform Reaction->Workup Product This compound Workup->Product

Isolation from Saccharopolyspora erythraea Fermentation Broth

This protocol is based on the methods described by Beran et al. (1991).

Materials:

  • Fermentation broth of Saccharopolyspora erythraea

  • Solvents for extraction (e.g., chloroform, ethyl acetate)

  • TLC plates (Silica gel 60)

  • HPLC system with a C18 column

Procedure:

  • Extraction: Adjust the pH of the whole fermentation broth to a basic pH (e.g., 8.5-9.0) and extract with an organic solvent like chloroform or ethyl acetate.

  • Concentration: Evaporate the organic extract to dryness to obtain a crude extract.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude extract in a suitable solvent.

    • Spot the solution onto a silica (B1680970) gel 60 TLC plate.

    • Develop the plate using a mobile phase such as chloroform-methanol-ammonium hydroxide (B78521) (90:10:1).

    • Visualize the spots under UV light or with a suitable staining reagent. This compound will have a distinct Rf value compared to Erythromycin A.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the crude extract in the mobile phase.

    • Inject the solution into an HPLC system equipped with a C18 reversed-phase column.

    • Elute with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and an aqueous buffer).

    • Monitor the elution profile with a UV detector and collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Isolation_Workflow Broth S. erythraea Fermentation Broth Extraction pH Adjustment & Solvent Extraction Broth->Extraction Crude Crude Extract Extraction->Crude TLC TLC Analysis Crude->TLC HPLC HPLC Purification Crude->HPLC Product Purified this compound HPLC->Product

In Vivo Metabolism: CYP3A4-Mediated N-Oxidation

In humans, Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. One of the metabolic pathways is the N-oxidation of the dimethylamino group on the desosamine (B1220255) sugar to form this compound. This process can lead to mechanism-based inactivation of the enzyme.

The catalytic cycle for the formation of this compound by CYP3A4 involves several steps, starting with the binding of erythromycin to the enzyme's active site and culminating in the release of the N-oxide product.

CYP3A4_Metabolism

Biological Activity

The biological activity of this compound has not been as extensively studied as that of its parent compound. However, it is known to be a facile metabolite that can revert to Erythromycin A under reducing conditions in vivo.[2] This potential for in vivo reduction suggests that it may act as a prodrug, contributing to the overall antibacterial effect of erythromycin administration.

Direct comparisons of the in vitro antibacterial activity of this compound with Erythromycin A are not widely available in the literature. However, it is generally understood that modification of the dimethylamino group, which is crucial for ribosomal binding, can reduce antibacterial potency.

Conclusion

This compound holds a unique position in the study of macrolide antibiotics. Its journey from being identified as a degradation product to a natural metabolite and a key synthetic intermediate highlights the intricate nature of antibiotic chemistry and biology. The experimental protocols detailed in this guide provide a foundation for further research into its synthesis, isolation, and biological characterization. A deeper understanding of its in vivo conversion and potential pharmacological effects will continue to be an important area of investigation for drug development professionals.

References

Synthesis of Erythromycin A N-oxide from Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Erythromycin (B1671065) A N-oxide from its precursor, Erythromycin A. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. Erythromycin A N-oxide is a significant derivative of Erythromycin A, serving as a metabolite and a potential impurity in pharmaceutical preparations.[1] Understanding its synthesis is crucial for drug development, impurity profiling, and research into macrolide antibiotic derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of Erythromycin A and its N-oxide derivative is presented in the table below for easy comparison.

PropertyErythromycin AThis compound
CAS Number 114-07-8992-65-4[2][3][4]
Molecular Formula C37H67NO13C37H67NO14[2][3]
Molecular Weight 733.9 g/mol 749.9 g/mol [2][3]
Appearance White crystalline powderWhite solid[5]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, acetone, chloroform, ethyl acetate.[6]Soluble in water, ethanol, methanol, DMF, and DMSO.[5]

Synthesis Pathway

The synthesis of this compound from Erythromycin A involves the oxidation of the tertiary amine group on the desosamine (B1220255) sugar moiety. This transformation can be effectively achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_of_Erythromycin_A_N_oxide cluster_reactants Reactant cluster_reagents Reagent cluster_product Product Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide Oxidation mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCPBA->Erythromycin_A_N_oxide

Caption: Oxidation of Erythromycin A to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from a procedure reported for the oxidation of an Erythromycin A derivative.[7]

Materials:

Procedure:

  • Reaction Setup: Dissolve Erythromycin A (1.0 equivalent) in dichloromethane (10 mL per gram of Erythromycin A) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 5 equivalents) portion-wise while maintaining the temperature at 0°C.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 19 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 24:1 v/v).[3]

  • Quenching: After the reaction is complete, quench the excess m-CPBA by adding cyclohexene (approximately 0.4 mL per gram of m-CPBA used) and stir the mixture for an additional 4 hours at room temperature.[7]

  • Work-up: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acidic byproducts.[7]

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL per gram of initial Erythromycin A).[7] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.[3] A gradient of chloroform-methanol can be used as the eluent to isolate the pure product.[3]

  • Characterization: Characterize the purified this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is based on a similar reaction with an Erythromycin A derivative and may vary.[7]

ParameterValueReference
Reactant to Oxidant Ratio (molar) 1 : 5[7]
Reaction Time 19 hours[7]
Reaction Temperature 0°C to Room Temperature[7]
Expected Yield ~69% (based on a derivative)[7]

Analytical Characterization

The structural elucidation of the synthesized this compound can be performed using various spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a parent ion peak corresponding to the molecular weight of this compound (749.9 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure. Key changes expected from the Erythromycin A spectra include a downfield shift of the signals corresponding to the N-methyl groups and adjacent protons on the desosamine sugar due to the presence of the N-oxide functionality.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl (ester and ketone), and N-oxide groups.

Logical Workflow of the Synthesis

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Start Start: Erythromycin A Reaction Oxidation with m-CPBA in Dichloromethane Start->Reaction Quenching Quenching with Cyclohexene Reaction->Quenching Workup Aqueous Work-up (NaHCO3) Quenching->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

References

Erythromycin A N-oxide: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a primary metabolite of the widely-used macrolide antibiotic erythromycin, presents a compelling case for investigation beyond its role as a simple metabolic byproduct. While its parent compound, erythromycin, is well-characterized for its antibacterial and anti-inflammatory properties, the specific mechanism of action of Erythromycin A N-oxide remains largely unexplored in publicly available literature. This technical guide synthesizes the current understanding of erythromycin's mechanisms to build a predictive framework for the activity of its N-oxide derivative. It is hypothesized that while the N-oxidation of the desosamine (B1220255) sugar moiety likely abrogates its direct antibacterial efficacy by disrupting ribosomal binding, the anti-inflammatory and immunomodulatory activities, which are independent of its antibacterial action, may be retained. This document provides a comprehensive overview of the pertinent signaling pathways, quantitative data for the parent compound, and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Introduction

Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] In vivo, erythromycin is metabolized, with one of the resulting compounds being this compound.[2] This metabolite can be reverted to Erythromycin A under reducing conditions, suggesting a potential role as a prodrug.[2] The N-oxidation occurs on the tertiary amine of the desosamine sugar, a group known to be crucial for the antibacterial activity of erythromycin.[2] This chemical modification is expected to significantly alter its biological activity profile. While direct experimental data on the mechanism of action of this compound is scarce, this guide extrapolates from the well-established activities of erythromycin to propose a likely mechanistic profile for its N-oxide metabolite.

Antibacterial Mechanism of Action: A Likely Attenuation

The primary antibacterial action of erythromycin is the inhibition of protein synthesis in susceptible bacteria.[3] This is achieved through its binding to the 50S ribosomal subunit, specifically to the 23S rRNA in the nascent peptide exit tunnel.[3][4] This binding physically obstructs the passage of newly synthesized peptide chains, leading to a bacteriostatic effect.[1]

The dimethylamino group on the desosamine sugar of erythromycin is a critical component for this interaction with the ribosome.[2] The conversion of this amine to an N-oxide introduces a significant steric and electronic change that is highly likely to disrupt the binding to the 23S rRNA. Therefore, it is hypothesized that this compound has significantly reduced or no direct antibacterial activity.

Quantitative Data: Antibacterial Activity of Erythromycin

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for erythromycin against various bacterial genera, providing a baseline for comparison in future studies of this compound.

Bacterial GeneraMIC90 (mg/L)
Streptococcus0.015 - 2.0
Staphylococcus0.015 - 2.0
Haemophilus0.015 - 2.0
[Source:[1]]

Diagram: Hypothesized Disruption of Ribosome Binding

G cluster_ribosome Bacterial 50S Ribosome cluster_erythromycin Erythromycin cluster_erythromycin_n_oxide This compound 23S_rRNA 23S rRNA (Nascent Peptide Exit Tunnel) Erythromycin_Molecule Erythromycin Desosamine_Amine Desosamine (Tertiary Amine) Erythromycin_Molecule->Desosamine_Amine contains Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Erythromycin_Molecule->Protein_Synthesis_Inhibition Leads to Desosamine_Amine->23S_rRNA Crucial for Binding EAN_Molecule This compound N_Oxide_Group N-oxide Group EAN_Molecule->N_Oxide_Group contains No_Inhibition No Significant Inhibition of Protein Synthesis EAN_Molecule->No_Inhibition Leads to N_Oxide_Group->23S_rRNA Binding Disrupted

Caption: Hypothesized disruption of ribosomal binding by N-oxidation.

Potential Anti-inflammatory and Immunomodulatory Mechanisms

Erythromycin exhibits anti-inflammatory properties that are independent of its antibacterial effects. It is plausible that this compound retains these activities. The known anti-inflammatory mechanisms of erythromycin are multifaceted and involve the modulation of key inflammatory pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Erythromycin has been shown to inhibit the activation of NF-κB.[5][6][7] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Diagram: NF-κB Inhibition Pathway

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8, etc.) Nucleus->Gene_Transcription activates Erythromycin_N_Oxide This compound (Potential Action) Erythromycin_N_Oxide->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Upregulation of Developmental Endothelial Locus-1 (DEL-1)

Developmental Endothelial Locus-1 (DEL-1) is a secreted protein that plays a crucial role in maintaining immune homeostasis by inhibiting neutrophil adhesion to the endothelium, thereby limiting inflammation. Erythromycin has been demonstrated to upregulate the expression of DEL-1. This upregulation can counteract the pro-inflammatory effects of cytokines like IL-17.

Diagram: DEL-1 Upregulation Pathway

G Erythromycin_N_Oxide This compound (Potential Action) DEL1_Expression DEL-1 Expression Erythromycin_N_Oxide->DEL1_Expression Upregulates Neutrophil_Adhesion Neutrophil Adhesion to Endothelium DEL1_Expression->Neutrophil_Adhesion Inhibits Inflammation Inflammation Neutrophil_Adhesion->Inflammation Leads to G Neutrophil_Activation Neutrophil Activation NADPH_Oxidase NADPH Oxidase Neutrophil_Activation->NADPH_Oxidase Activates ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Oxidative_Stress Oxidative Stress & Inflammation ROS_Production->Oxidative_Stress Erythromycin_N_Oxide This compound (Potential Action) Erythromycin_N_Oxide->NADPH_Oxidase Inhibits

References

Unveiling the Biological Profile of Erythromycin A N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A N-oxide is a molecule of significant interest in the pharmaceutical sciences, primarily recognized as a metabolite and a potential impurity in commercial preparations of the widely used macrolide antibiotic, Erythromycin.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound, contextualized within the broader understanding of its parent compound, Erythromycin. The document details its mechanism of action, available quantitative data, and standardized experimental protocols for its biological characterization.

This compound is formed in vivo through metabolic processes and can revert to Erythromycin A under reducing conditions.[2] While its biological activity has not been as extensively studied as Erythromycin A, understanding its profile is crucial for a complete picture of the drug's pharmacology, including its efficacy and potential for chemical modification into new therapeutic agents.[3] Notably, this compound serves as a precursor in the synthesis of clarithromycin, another important macrolide antibiotic.[1]

Core Biological Activity

The biological activity of this compound is intrinsically linked to its parent compound. Erythromycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[4][]

Mechanism of Action of Macrolide Antibiotics

Erythromycin and its derivatives act by binding to the 50S subunit of the bacterial ribosome.[1][4] This binding interferes with the aminoacyl translocation process, which prevents the transfer of tRNA from the A-site to the P-site of the ribosome.[4] The ultimate result is the inhibition of polypeptide chain elongation, thereby halting bacterial protein synthesis and replication.[1][6] It is important to note that this action is selective for bacterial ribosomes; human ribosomes have 40S and 60S subunits and are not affected.[] The modification of the tertiary amine on the desosamine (B1220255) sugar to an N-oxide can potentially inactivate the drug, as this group is crucial for binding to the ribosomal target.[3]

cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Enables Cell_Growth Bacterial Growth & Replication Protein_Synthesis->Cell_Growth Leads to Erythromycin_Derivative This compound (Macrolide Antibiotic) Protein_Synthesis->Erythromycin_Derivative Inhibited by Erythromycin_Derivative->Bacterial_Ribosome Binds to Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Prepare_Inoculum->Inoculate Controls Include Positive (no drug) and Negative (no bacteria) Controls Inoculate->Controls Incubate Incubate at 35±2°C for 16-20 hours Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of This compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a defined period (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate cell viability and IC50 Read_Absorbance->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Solubility of Erythromycin A N-oxide in Methanol and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erythromycin A N-oxide in two common solvents: methanol (B129727) and water. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical properties of this compound.

This compound is a metabolite of the macrolide antibiotic Erythromycin A. It is formed in vivo and can revert to its parent compound under reducing conditions.[1][2] Understanding its solubility is crucial for a variety of applications, including in vitro assays, formulation development, and analytical method development.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 992-65-4[1][3]
Molecular Formula C₃₇H₆₇NO₁₄[1][3]
Molecular Weight 749.9 g/mol [1][2]
Appearance White solid[1][2]

Solubility Data

For reference and comparative purposes, the solubility of the parent compound, Erythromycin A, is provided below. It is important to note that the addition of the N-oxide functional group can alter the polarity and hydrogen bonding capacity of the molecule, which may lead to differences in solubility compared to the parent compound.

Table of Solubility for Erythromycin A (Parent Compound)

SolventSolubilitySource
Water Approx. 2 mg/mL[4]
Methanol Freely soluble[5]
Ethanol Approx. 30 mg/mL

Note: The term "freely soluble" as defined by the Japanese Pharmacopoeia indicates that 1 gram of solute dissolves in 1 to 10 mL of solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous and methanolic solubility of a compound like this compound. This protocol is based on the shake-flask method followed by quantification using UV-Vis spectrophotometry, a common and accessible technique for this purpose.

Objective: To determine the saturation solubility of this compound in water and methanol.

Materials:

  • This compound (>98% purity)

  • Deionized water

  • Methanol (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with both water and methanol to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to separate vials containing a known volume of either deionized water or methanol. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered supernatant with the respective solvent (water or methanol) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by UV-Vis Spectrophotometry:

    • Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a standard solution across a range of UV wavelengths.

    • Measure the absorbance of the standard solutions at the determined λ_max to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted, filtered sample solutions at the same λ_max.

    • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the saturation solubility of this compound in the respective solvent.

Visualizations

Below are diagrams illustrating the experimental workflow for solubility determination and a conceptual representation of the factors influencing solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate prep_samples Prepare Saturated Samples (Excess Solute in Solvent) shake Shake/Agitate (24-48h at constant temp) prep_samples->shake filter Filter Supernatant (0.22 µm filter) shake->filter dilute Dilute Filtrate filter->dilute measure Measure Absorbance (UV-Vis Spectrophotometer) dilute->measure calculate Calculate Solubility measure->calculate calibrate->calculate

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_properties Molecular Properties cluster_solvent Solvent Properties compound This compound polarity Polarity (N-oxide group) compound->polarity h_bond Hydrogen Bonding Capacity compound->h_bond mol_weight Molecular Weight compound->mol_weight solubility Solubility polarity->solubility h_bond->solubility mol_weight->solubility solvent_polarity Solvent Polarity (Methanol vs. Water) solvent_polarity->solubility solvent_h_bond Solvent H-Bonding solvent_h_bond->solubility

Caption: Key factors influencing the solubility of this compound.

References

Erythromycin A N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin (B1671065) A N-oxide, a significant metabolite, impurity, and synthetic precursor related to the macrolide antibiotic erythromycin. This document covers its chemical and physical properties, synthesis, analytical methodologies, and its role in metabolic pathways.

Core Compound Information

Erythromycin A N-oxide (CAS Number: 992-65-4) is a derivative of Erythromycin A, formed by the oxidation of the tertiary amine on the desosamine (B1220255) sugar. It is recognized as a metabolite of erythromycin in vivo, a potential impurity in erythromycin pharmaceutical preparations, and a key intermediate in the synthesis of other macrolide antibiotics, such as clarithromycin.[1][2][3] While the biological activity of this compound has not been extensively studied, its characterization is crucial for drug metabolism studies, impurity profiling, and synthetic chemistry.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 992-65-4[1][2][4]
Molecular Formula C₃₇H₆₇NO₁₄[1][4]
Molecular Weight 749.9 g/mol [1][4]
Appearance White solid[4]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO[1][4]
Storage Conditions -20°C[4]
Purity (Typical) >98% by HPLC[4]

Synthesis and Metabolism

This compound can be formed through both synthetic chemical oxidation and biological metabolism.

Chemical Synthesis

The synthesis of this compound is typically achieved through the direct oxidation of Erythromycin A. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The tertiary amine of the desosamine sugar is selectively oxidized to the N-oxide.

  • Dissolution: Dissolve Erythromycin A (1 equivalent) in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at 0°C under an inert atmosphere.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of Erythromycin A. The reaction is exothermic and should be controlled.

  • Reaction Monitoring: Stir the mixture at 0°C to room temperature and monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Upon completion, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the pure this compound.

Metabolic Pathway

In biological systems, Erythromycin A is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver. While N-demethylation is a major metabolic pathway for erythromycin, N-oxidation also occurs, leading to the formation of this compound. The specific CYP isozymes responsible for N-oxidation are not as well-defined as for N-demethylation but are believed to be part of the CYP3A subfamily.

metabolic_pathway Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide N-oxidation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A subfamily) CYP450->Erythromycin_A_N_oxide analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolution Dissolution/ Extraction Cleanup Cleanup (SPE) Dissolution->Cleanup HPLC Reversed-Phase HPLC Separation Cleanup->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification synthetic_relationship Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide Oxidation Clarithromycin Clarithromycin Erythromycin_A_N_oxide->Clarithromycin Multi-step Synthesis

References

Commercial Availability and Technical Guide for Erythromycin A N-oxide Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of the Erythromycin (B1671065) A N-oxide analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this standard and applying it in relevant analytical methodologies. This document outlines key quantitative data from various suppliers, details a representative experimental protocol for its analysis, and visualizes the metabolic pathway of its formation and a typical experimental workflow for its use in impurity profiling.

Commercial Availability and Specifications

Erythromycin A N-oxide, a potential impurity and metabolite of Erythromycin A, is commercially available from several reputable suppliers of analytical reference standards. The quality and specifications of the standard may vary between suppliers. Below is a summary of the available quantitative data to facilitate comparison.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesStorage Conditions
LGC Standards TRC-E653408992-65-4C37H67NO14749.93Information available upon request5 mg, 10 mg, 25 mg-20°C
USP 1A10240992-65-4C37H67NO14-Pharmaceutical Analytical Impurity25 mgInformation available in product information sheet
Cayman Chemical 23642992-65-4C37H67NO14749.9≥95%--20°C
Santa Cruz Biotechnology sc-211513992-65-4C37H67NO14749.92Information available upon request--20°C
TOKU-E E024992-65-4C37H67NO14749.9>98% by HPLC--20°C
Lancetech Limited E-2467-5MG992-65-4C37H67NO14749.9>98% by HPLC5 mg-20°C

Metabolic Pathway of this compound Formation

Erythromycin A is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 isoform. One of the metabolic pathways involves the N-oxidation of the dimethylamino group on the desosamine (B1220255) sugar moiety of Erythromycin A, leading to the formation of this compound. This process is a common route for the metabolism of drugs containing tertiary amine groups.

Erythromycin A Metabolism Metabolic N-Oxidation of Erythromycin A Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide N-oxidation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Erythromycin_A_N_oxide

Caption: Metabolic conversion of Erythromycin A to this compound.

Experimental Protocols for Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound as a related substance in Erythromycin A drug substance or product. This protocol is a composite of methodologies reported in the scientific literature and should be validated for specific applications.[1][2]

3.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M phosphate (B84403) buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 215 nm
Injection Volume 20 µL

3.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the Erythromycin A drug substance or a powdered tablet equivalent in the diluent to achieve a target concentration. The concentration should be chosen to ensure that the expected level of the N-oxide impurity falls within the linear range of the assay.

  • System Suitability Solution: A solution containing Erythromycin A and this compound can be prepared to verify the resolution and performance of the chromatographic system.

3.3. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the resolution between Erythromycin A and this compound, as well as other system performance parameters.

  • Inject the standard solution in replicate to determine the reproducibility of the method.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area response from the standard of a known concentration.

Experimental Workflow for Impurity Profiling

The use of an this compound analytical standard is crucial for the accurate identification and quantification of this impurity in pharmaceutical quality control. The following diagram illustrates a typical workflow for impurity profiling.

Impurity Profiling Workflow Workflow for Pharmaceutical Impurity Analysis cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample_Prep Prepare Drug Product Sample Solution Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample Standard_Prep Prepare Erythromycin A N-oxide Standard Solution Inject_Standard Inject Standard Solution Standard_Prep->Inject_Standard HPLC_System Equilibrate HPLC System Inject_Blank Inject Blank (Diluent) HPLC_System->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Peak_Identification Identify Peak by Retention Time Inject_Standard->Peak_Identification Inject_Sample->Peak_Identification Quantification Quantify Impurity (External Standard Method) Peak_Identification->Quantification Report Generate Report with Impurity Levels Quantification->Report

Caption: A typical workflow for impurity profiling using a reference standard.

This technical guide provides a foundational understanding of the commercial availability and analytical application of the this compound standard. For specific applications, it is imperative that researchers and scientists consult the technical documentation provided by the supplier and validate the analytical methods according to the relevant regulatory guidelines.

References

Methodological & Application

Application Note and Protocol for the Quantification of Erythromycin A N-oxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A is a widely used macrolide antibiotic. Its metabolites and related substances, including Erythromycin A N-oxide, are of significant interest in drug metabolism, pharmacokinetics, and impurity profiling studies. This compound is a potential metabolite and degradation product of Erythromycin A. Accurate and sensitive quantification of this compound in various biological matrices is crucial for a comprehensive understanding of the disposition of Erythromycin A. This application note provides a detailed protocol for the quantification of this compound using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method is based on established analytical principles for Erythromycin A and its related substances and is intended to serve as a robust starting point for researchers.

Materials and Reagents

  • This compound analytical standard

  • Erythromycin-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-d3 and dissolve it in 1 mL of methanol.

1.2. Working Standard Solutions

  • Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at appropriate concentrations.

1.3. Internal Standard Working Solution

  • Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for sample extraction.

1.4. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and QC samples to room temperature.

  • To 100 µL of each sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.2).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

2.1. Liquid Chromatography (LC) Conditions

  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient should be developed to ensure the separation of this compound from potential interferences. A starting point could be:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.

2.2. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound is m/z 750.5, based on its molecular formula C37H67NO14.[2]

    • Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of Erythromycin A, potential product ions could arise from the loss of the desosamine (B1220255) sugar or other characteristic fragments.

  • Proposed MRM Transitions (to be optimized):

    • This compound: Precursor > Product (e.g., 750.5 > 158.1, 750.5 > 592.4)

    • Erythromycin-d3 (IS): 737.5 > 158.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Collision Gas (CAD): Medium

Data Presentation

The quantitative performance of the method should be evaluated through a comprehensive validation study. The following tables summarize the expected performance parameters based on typical LC-MS/MS bioanalytical methods for related compounds.

Validation Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10.1%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability Within ±15% of nominal concentrationStable under tested conditions

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_sol Stock Solution Preparation (Analyte & IS) working_std Working Standard Preparation (Calibration Curve & QCs) stock_sol->working_std sample_prep Plasma Sample Preparation (Protein Precipitation) working_std->sample_prep reconstitution Reconstitution in Mobile Phase sample_prep->reconstitution lc_sep LC Separation (C18 Reversed-Phase) reconstitution->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect peak_integration Peak Integration & Quantification ms_detect->peak_integration cal_curve Calibration Curve Generation (Linear Regression) peak_integration->cal_curve concentration_calc Concentration Calculation (Unknowns & QCs) cal_curve->concentration_calc validation Method Validation Assessment concentration_calc->validation

Caption: Workflow for this compound quantification.

validation_parameters Key Bioanalytical Method Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LLOQ Lower Limit of Quantification (LLOQ) MethodValidation->LLOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: Logical relationship of key validation parameters.

References

Application Notes and Protocols for the Purification of Erythromycin A N-oxide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Erythromycin (B1671065) A N-oxide using column chromatography. Erythromycin A N-oxide is a key derivative and potential impurity of Erythromycin A, a widely used macrolide antibiotic.[1][2] Effective purification is crucial for its use as a reference standard, in the synthesis of other macrolides like clarithromycin, and for toxicological studies.[1]

Introduction

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[2] Its N-oxide derivative, this compound, can be formed through oxidation of the tertiary amine on the desosamine (B1220255) sugar moiety.[2] This modification alters the physicochemical properties of the parent molecule. The purification of this compound from a reaction mixture containing unreacted Erythromycin A and other byproducts is essential to obtain a high-purity compound for research and development purposes.

Column chromatography is a versatile and effective technique for the separation and purification of macrolide antibiotics and their derivatives.[3] The choice of stationary and mobile phases is critical for achieving optimal separation. Given that this compound is a basic compound, a reversed-phase or normal-phase chromatographic approach can be employed. This protocol will focus on a reversed-phase methodology, which is commonly used for the separation of erythromycin and its related substances.[4][5] It is important to maintain a neutral to alkaline pH during the purification process to prevent the degradation of erythromycin derivatives.[3]

Experimental Data Summary

The following tables summarize the key parameters and expected outcomes for the purification of this compound by column chromatography.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase C18 Reversed-Phase Silica (B1680970) Gel (50 µm)
Column Dimensions Dependent on sample size (e.g., 50 x 250 mm for gram-scale)
Mobile Phase A 0.1% Ammonium (B1175870) Hydroxide (B78521) in Water (pH ~10.5)
Mobile Phase B Acetonitrile (B52724)
Elution Mode Step or Linear Gradient
Flow Rate Dependent on column dimensions (e.g., 20-50 mL/min)
Detection UV at 215 nm
Temperature Ambient

Table 2: Sample and Elution Parameters (Illustrative for a 1g Crude Sample)

ParameterValue
Crude Sample Loading ~1 g dissolved in minimal mobile phase A/B mixture
Equilibration 3-5 column volumes of initial mobile phase composition
Elution Gradient Start at 30% B, increase to 70% B over several column volumes
Fraction Size 25-50 mL
Expected Elution Order Erythromycin A followed by this compound

Table 3: Expected Purity and Yield

ParameterExpected Value
Purity of this compound >95% (as determined by HPLC)[6]
Overall Yield 70-85% (dependent on crude purity and optimization)

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using preparative reversed-phase column chromatography.

1. Materials and Reagents

  • Crude this compound mixture

  • C18 Reversed-Phase Silica Gel (preparative grade, e.g., 50 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide (ACS grade)

  • Deionized Water

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Preparation of the Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of ammonium hydroxide in deionized water. Adjust the pH to approximately 10.5 if necessary. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

3. Column Packing

  • Prepare a slurry of the C18 silica gel in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:Mobile Phase B).

  • Carefully pour the slurry into the chromatography column.

  • Allow the silica to settle, and then gently tap the column to ensure a uniform packing bed.

  • Pass several column volumes of the initial mobile phase through the column to equilibrate.

4. Sample Preparation and Loading

  • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase. A small amount of acetonitrile can be added to aid dissolution.

  • Ensure the sample is fully dissolved and free of particulates.

  • Carefully load the sample solution onto the top of the equilibrated column bed.

5. Elution and Fraction Collection

  • Begin the elution with the initial mobile phase composition (e.g., 70:30 A:B).

  • Employ a step or linear gradient to increase the proportion of Mobile Phase B (acetonitrile). A suggested gradient is to increase to 70% B over 5-10 column volumes.

  • Collect fractions of a suitable volume (e.g., 25-50 mL) using a fraction collector.

  • Monitor the elution profile using a UV detector at 215 nm.

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure this compound.

  • Combine the fractions containing the purified product.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH, followed by evaporation of the solvent to yield the purified this compound as a solid.

Visualizations

Experimental Workflow for this compound Purification

G A Crude this compound B Dissolve in Initial Mobile Phase A->B E Load Sample B->E C Prepare C18 Column D Equilibrate Column C->D D->E F Gradient Elution (Acetonitrile in 0.1% NH4OH) E->F G Collect Fractions F->G H Analyze Fractions (HPLC/TLC) G->H I Pool Pure Fractions H->I J Solvent Evaporation / Lyophilization I->J K Purified this compound J->K

Caption: Purification workflow.

Logical Relationship of Components in Chromatography

G cluster_0 Chromatography System MobilePhase Mobile Phase (Acetonitrile/Aqueous Buffer) Separation Separation based on Differential Partitioning MobilePhase->Separation carries StationaryPhase Stationary Phase (C18 Silica) StationaryPhase->Separation interacts with Analyte Analyte Mixture (Erythromycin A, N-oxide, etc.) Analyte->Separation is separated in

Caption: Chromatographic separation principle.

References

Application Notes and Protocols for the Laboratory Synthesis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Erythromycin (B1671065) A is a widely used macrolide antibiotic. Its metabolite, Erythromycin A N-oxide, is of interest to researchers studying the metabolism, degradation pathways, and potential biological activity of erythromycin derivatives. The synthesis of this N-oxide in a laboratory setting is crucial for enabling such research. The most common method for the preparation of N-oxides from tertiary amines is direct oxidation. This protocol details a method using m-CPBA, a readily available and effective oxidizing agent for this transformation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Erythromycin A≥95%Commercially available
meta-Chloroperbenzoic acid (m-CPBA)≤77%Commercially availableStore refrigerated.
Dichloromethane (B109758) (CH₂Cl₂)AnhydrousCommercially available
Sodium bicarbonate (NaHCO₃)Reagent gradeCommercially available
Sodium sulfite (B76179) (Na₂SO₃)Reagent gradeCommercially available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (B86663) (Na₂SO₄)Reagent gradeCommercially available
Cyclohexene (B86901)Reagent gradeCommercially availableFor quenching excess m-CPBA.
Deionized water
Standard laboratory glassware
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator

Safety Precautions

  • meta-Chloroperbenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive, especially in pure form. It is a skin and eye irritant. Handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5][6][7][8]

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Erythromycin A may cause allergic reactions in some individuals. Handle with gloves.[9][10][11]

  • Sodium sulfite is a reducing agent and can cause respiratory and skin irritation. Handle with appropriate PPE.[12][13][14][15]

Experimental Protocol

This protocol is adapted from a procedure for the N-oxidation of an erythromycin derivative. The stoichiometry and reaction conditions should be a good starting point for the synthesis of this compound.

1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve Erythromycin A (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M. b. Cool the solution to 0 °C in an ice bath.

2. Oxidation: a. While stirring at 0 °C, add meta-chloroperbenzoic acid (m-CPBA, ~5.0 equivalents, commercially available as ≤77% purity) portion-wise to the Erythromycin A solution. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform (B151607):methanol (B129727) 9:1). The product, being more polar, should have a lower Rf value than the starting material.

3. Work-up: a. Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. b. Quench the excess m-CPBA by the slow addition of cyclohexene (approximately 1 mL per gram of m-CPBA used) and stir for an additional 1-2 hours at room temperature. c. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is basic. d. Further wash the organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce any remaining peroxides, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

4. Purification (Suggested Methods):

  • Column Chromatography: While a specific protocol was not found in the literature, purification of the crude product can likely be achieved using silica (B1680970) gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of methanol in chloroform or ethyl acetate), should be effective in separating the more polar N-oxide from any remaining starting material and non-polar byproducts.

  • Crystallization: this compound is described as a solid.[16] Depending on the purity of the crude product, crystallization from a suitable solvent or solvent system could be a viable purification method. Solvents to consider for trial crystallizations include ethanol, methanol, or mixtures of dichloromethane with a less polar co-solvent.

Characterization and Expected Results

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃₇H₆₇NO₁₄[16][17][18][19]
Molecular Weight 749.9 g/mol [16][17][18][19]
Appearance White solid[16]
CAS Number 992-65-4[16][17][18]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO[16]

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Detailed, published ¹H and ¹³C NMR spectra for this compound were not identified in a comprehensive search of the available literature. Researchers should acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of their purified product to confirm the structure. The formation of the N-oxide will induce characteristic shifts in the NMR signals of the protons and carbons near the nitrogen atom of the desosamine (B1220255) sugar moiety compared to the spectra of Erythromycin A. Specifically, the signals for the N-methyl groups and the adjacent protons on the desosamine ring are expected to be deshielded (shifted downfield).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 750.9.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations. A new absorption band corresponding to the N-O bond may be observed, typically in the range of 950-970 cm⁻¹.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Dissolve Erythromycin A in CH₂Cl₂ B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT for 18-24h C->D E Quench with Cyclohexene D->E Reaction Completion F Wash with NaHCO₃ E->F G Wash with Na₂SO₃ F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Column Chromatography (Suggested) J->K Crude Product L Crystallization (Suggested) J->L Crude Product M NMR (¹H, ¹³C) K->M L->M N Mass Spectrometry M->N O IR Spectroscopy N->O

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The provided protocol offers a robust method for the synthesis of this compound. The oxidation with m-CPBA is a well-established and high-yielding reaction for the conversion of tertiary amines to their corresponding N-oxides. The primary challenge for researchers will be the purification and characterization of the final product due to the limited availability of detailed procedures and spectral data in the literature. It is recommended to carefully monitor the purification process by TLC and to perform thorough characterization of the final product to confirm its identity and purity. The successful synthesis and characterization of this compound will enable further studies into its biological properties and its role as a metabolite of Erythromycin A.

References

Application Notes: Erythromycin A N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A N-oxide is a prominent metabolite of the macrolide antibiotic Erythromycin A and is also considered a potential impurity in commercial preparations of the parent drug.[1] Its role extends to being a precursor in the synthesis of Clarithromycin.[1] As a certified reference standard, this compound is crucial for the accurate identification and quantification of this impurity in drug substances and finished products, ensuring compliance with regulatory standards. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.

PropertyValueReference
CAS Number 992-65-4[2][3][4]
Molecular Formula C₃₇H₆₇NO₁₄[2][3][4]
Molecular Weight 749.93 g/mol [2][4]
Appearance White to off-white solid[2]
Solubility Soluble in Methanol, Ethanol, DMSO, and DMF[1][2]
Storage -20°C[2]

Application 1: Quantification of this compound Impurity by HPLC

This protocol outlines a reversed-phase HPLC method for the quantification of this compound in a sample of Erythromycin A.

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solution:

  • Accurately weigh a sample of Erythromycin A drug substance and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M potassium phosphate (B84403) buffer (pH 6.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV at 215 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for Erythromycin related substances.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 8 - 25 ng
Limit of Quantification (LOQ) 25 - 80 ng
Precision (%RSD) < 2%

Note: These values are illustrative and should be established for each specific method and instrument.

Application 2: High-Sensitivity Quantification by LC-MS/MS

For lower-level quantification of this compound, a highly sensitive and selective LC-MS/MS method is recommended.

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC method, but with a lower concentration range for the working standards (e.g., 0.1 ng/mL to 100 ng/mL).

2. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z) 750.5 → Product Ion (m/z) 592.4

3. Data Analysis:

  • Similar to the HPLC method, construct a calibration curve using the peak areas of the MRM transitions for the standard solutions.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Method Performance

LC-MS/MS offers superior sensitivity compared to HPLC-UV.

ParameterTypical Value
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Linearity (r²) ≥ 0.991
Recovery 88 - 105%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Erythromycin A N-oxide Standards HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Erythromycin Sample Solution Sample_Prep->HPLC_System Data_Acquisition Chromatographic Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Impurity Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standards & Sample Solutions LC_Separation UPLC/HPLC Separation (C18 Column) Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MRM_Analysis MRM Analysis (Triple Quadrupole) Ionization->MRM_Analysis Data_Processing Peak Integration & Calibration Curve MRM_Analysis->Data_Processing Final_Quantification Concentration Determination Data_Processing->Final_Quantification

References

Application Note: Erythromycin A N-oxide In Vitro Stability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic known for its instability in acidic conditions, which can lead to the formation of inactive degradation products.[1][2] Its derivative, Erythromycin A N-oxide, is a potential metabolite and prodrug candidate. Understanding the in vitro stability of this compound is crucial for predicting its pharmacokinetic profile and therapeutic efficacy. This application note provides a detailed protocol for assessing the in vitro stability of this compound in physiological buffers and human liver microsomes.

Experimental Protocols

This section details the methodologies for determining the chemical stability of this compound in buffers of varying pH and its metabolic stability in the presence of human liver microsomes.

1. Materials and Reagents

  • This compound (analytical standard)

  • Erythromycin A (analytical standard)

  • Phosphate (B84403) buffer solutions (pH 5.0, 7.4, and 9.0)

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Internal Standard (e.g., another stable macrolide antibiotic not present in the samples)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

2. Preparation of Solutions

  • Stock Solution of this compound: Prepare a 10 mM stock solution in DMSO.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the respective assay buffers (pH 5.0, 7.4, and 9.0) to a final concentration of 1 µM.

  • Microsomal Reaction Mixture: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System Solution: Prepare according to the manufacturer's instructions.

3. In Vitro Chemical Stability Assay

This assay evaluates the stability of this compound in aqueous solutions at different pH values.

  • Add 198 µL of the pre-warmed (37°C) phosphate buffer (pH 5.0, 7.4, or 9.0) to designated wells of a 96-well plate.

  • To initiate the reaction, add 2 µL of the 100 µM this compound working solution to each well to achieve a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the respective wells.

  • Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate any proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the susceptibility of this compound to metabolism by liver enzymes.[3]

  • Pre-incubate the microsomal reaction mixture at 37°C for 5 minutes.

  • Add 2 µL of the 100 µM this compound working solution to the microsomal mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution. For the negative control, add an equal volume of buffer instead of the NADPH solution.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots.

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples at high speed to pellet the protein.

  • Collect the supernatant for LC-MS/MS analysis. Erythromycin N-demethylation is a known metabolic pathway for erythromycin catalyzed by cytochrome P450 enzymes.[4]

5. LC-MS/MS Analysis

Quantification of this compound and potential degradation products (like Erythromycin A) can be performed using a validated LC-MS/MS method.[5]

  • Column: A C18 reversed-phase column is suitable for separation.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific parent-daughter ion transitions for this compound, Erythromycin A, and the internal standard.

6. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

  • Plot the natural logarithm of the percentage of remaining compound against time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

Table 1: Chemical Stability of this compound in Physiological Buffers

pHTemperature (°C)Half-life (t½, min)Degradation Rate Constant (k, min⁻¹)
5.037450.0154
7.437> 240< 0.0029
9.0371800.0039

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Microsome Concentration0.5 mg/mL
Half-life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg protein)27.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_chem Chemical Stability Assay cluster_met Metabolic Stability Assay cluster_analysis Sample Analysis stock Prepare 10 mM Stock Solution (this compound in DMSO) working Prepare 1 µM Working Solutions in Assay Buffers (pH 5.0, 7.4, 9.0) stock->working chem_setup Add Buffer and Working Solution to 96-well plate working->chem_setup microsome_prep Prepare Microsomal Reaction Mix (0.5 mg/mL HLM in pH 7.4 Buffer) met_preincubate Pre-incubate Microsome Mix at 37°C microsome_prep->met_preincubate nadph_prep Prepare NADPH Regenerating System met_start Initiate Reaction with NADPH (Negative Control: Buffer) nadph_prep->met_start chem_incubate Incubate at 37°C chem_setup->chem_incubate chem_sample Sample at Time Points (0, 15, 30, 60, 120, 240 min) chem_incubate->chem_sample chem_quench Quench with Acetonitrile + IS chem_sample->chem_quench centrifuge Centrifuge Samples chem_quench->centrifuge met_preincubate->met_start met_incubate Incubate at 37°C met_start->met_incubate met_sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) met_incubate->met_sample met_quench Quench with Acetonitrile + IS met_sample->met_quench met_quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate % Remaining, t½, CLint) lcms->data_analysis

References

Application Notes and Protocols for Cell-Based Assays Involving Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A N-oxide is a metabolite and a potential impurity found in commercial preparations of Erythromycin A, a well-known macrolide antibiotic.[1][2] While the biological activities of Erythromycin A have been extensively studied, Erythromycin A N-oxide remains a less characterized derivative.[2][3] These application notes provide an overview of potential cell-based assays to investigate the biological effects of this compound, drawing upon the known activities of its parent compound, Erythromycin. The provided protocols are foundational and may require optimization for specific cell types and experimental conditions.

Erythromycin is recognized for its antibacterial properties, which stem from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] Beyond its antimicrobial effects, Erythromycin exhibits significant anti-inflammatory and immunomodulatory activities.[5][6][7] These effects are mediated, in part, through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)-mTOR pathways.[8][9]

Given the structural similarity to Erythromycin A, it is hypothesized that this compound may possess similar biological activities. The following sections detail potential applications and protocols for cell-based assays to explore the effects of this compound on cell viability, inflammatory responses, and relevant signaling pathways.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in experimental design and data analysis.

Table 1: Cytotoxicity of this compound in a Human Lung Epithelial Cell Line (A549)

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control (DMSO)-100 ± 4.5
This compound198 ± 5.1
1095 ± 3.8
5088 ± 6.2
10075 ± 7.9
Doxorubicin (Positive Control)152 ± 5.5

Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Interleukin-8 (IL-8) Production in Human Monocytic THP-1 Cells

TreatmentIL-8 Concentration (pg/mL)
Untreated Control50 ± 12
LPS (1 µg/mL)850 ± 75
LPS + this compound (10 µM)620 ± 55
LPS + this compound (50 µM)410 ± 40
LPS + Dexamethasone (1 µM)250 ± 30

Table 3: Inhibition of p38 MAPK Phosphorylation by this compound in RAW 264.7 Macrophages

TreatmentFold Change in p-p38/total p38
Untreated Control1.0
Anisomycin (10 µg/mL)8.5 ± 1.2
Anisomycin + this compound (10 µM)6.2 ± 0.9
Anisomycin + this compound (50 µM)3.1 ± 0.5

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol determines the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Human lung epithelial cell line (e.g., A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

experimental_workflow_cell_viability cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compound dilutions to cells incubate_24h->add_compounds prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine IL-8 in response to an inflammatory stimulus.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human IL-8 ELISA kit

  • 24-well plates

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh medium and rest the cells for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., Dexamethasone) wells.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

experimental_workflow_elisa cluster_diff Cell Differentiation cluster_stim Treatment and Stimulation cluster_measure Measurement seed_thp1 Seed THP-1 cells pma_treatment Treat with PMA for 48h seed_thp1->pma_treatment rest_cells Rest cells for 24h pma_treatment->rest_cells pretreat Pre-treat with this compound rest_cells->pretreat stimulate_lps Stimulate with LPS for 24h pretreat->stimulate_lps collect_supernatant Collect supernatants stimulate_lps->collect_supernatant perform_elisa Perform IL-8 ELISA collect_supernatant->perform_elisa

Caption: Workflow for Cytokine Measurement by ELISA.

Protocol 3: Western Blot Analysis of MAPK Signaling

This protocol assesses the effect of this compound on the phosphorylation of a key MAPK, p38, in response to a cellular stressor.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Anisomycin (p38 activator)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with Anisomycin (10 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 as a loading control.

  • Quantify the band intensities and normalize the phosphorylated protein to the total protein.

signaling_pathway_mapk cluster_stimulus Stimulus cluster_pathway MAPK Pathway cluster_inhibition Inhibition cluster_response Cellular Response Anisomycin Anisomycin MKK3_6 MKK3/6 Anisomycin->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Inflammation Inflammation p38->Inflammation leads to Erythromycin_N_oxide Erythromycin A N-oxide Erythromycin_N_oxide->MKK3_6 inhibits

Caption: MAPK Signaling Pathway Inhibition.

Mandatory Visualizations

Signaling Pathway: PI3K-mTOR

The PI3K-mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Erythromycin has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-inflammatory and anti-proliferative effects.[9]

signaling_pathway_pi3k_mtor cluster_receptor Receptor Activation cluster_pathway PI3K-mTOR Pathway cluster_inhibition Inhibition cluster_response Cellular Responses GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Erythromycin_N_oxide Erythromycin A N-oxide Erythromycin_N_oxide->PI3K inhibits logical_relationship_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action Compound This compound Viability Cell Viability Assay Compound->Viability Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Cytokine release) Viability->AntiInflammatory Cytotoxicity->AntiInflammatory Signaling Signaling Pathway Analysis (e.g., Western Blot) AntiInflammatory->Signaling TargetID Target Identification Signaling->TargetID InVivo In Vivo Model Testing TargetID->InVivo

References

Application Notes and Protocols for the Quantification of Erythromycin A N-oxide in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. During this process, several related substances are also synthesized, including Erythromycin A N-oxide.[1] This N-oxide is a metabolite of Erythromycin A and its presence and concentration are critical quality attributes to monitor during fermentation development and control.[1] Accurate quantification of this compound is essential for optimizing fermentation parameters, ensuring product purity, and meeting regulatory requirements.

This document provides detailed methodologies for the quantification of this compound in fermentation broth, including sample preparation and analytical procedures using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The relative abundance of this compound can vary significantly depending on the strain of Saccharopolyspora erythraea and the fermentation conditions. The following table summarizes the reported quantitative relationship between Erythromycin A and this compound in different strains.

Strain of Saccharopolyspora erythraeaErythromycin A (%)This compound (%)Reference
Parent Strain (BTCC-2)973[1]
Blocked Mutant (Type I + Type II)7030[1]

Experimental Protocols

Sample Preparation from Fermentation Broth

The complex matrix of fermentation broth necessitates a robust sample preparation method to remove proteins, cellular debris, and other interfering substances prior to chromatographic analysis. A liquid-liquid extraction (LLE) with a back-extraction step is a highly effective method for this purpose.

Materials:

  • Fermentation broth sample

  • Methyl tert-butyl ether (MTBE) or n-butyl acetate (B1210297) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (0.1 M) or Formic acid

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • pH meter or pH indicator strips

Protocol:

  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the biomass and other suspended solids.

  • Supernatant Collection: Carefully decant the supernatant into a clean 50 mL centrifuge tube.

  • Alkalinization: Adjust the pH of the supernatant to approximately 10 with 1 M NaOH solution. This ensures that this compound is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 20 mL of MTBE or n-butyl acetate to the alkalinized supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new clean centrifuge tube.

  • Back-Extraction (Optional but Recommended for Cleaner Sample):

    • Add 10 mL of 0.1 M HCl to the collected organic phase. At an acidic pH, this compound will become ionized and transfer back into the aqueous phase, leaving many lipid-soluble impurities in the organic layer.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Final Extract Collection: Carefully collect the lower aqueous layer. This is the final extract for analysis.

  • Neutralization: Neutralize the final extract to approximately pH 7 before injection into the HPLC or LC-MS/MS system, if required by the analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and can be adapted from established methods for erythromycin and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724). A common starting point is a phosphate buffer solution (0.02 M, pH 6.5) and acetonitrile in a 40:60 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 215 nm[2]

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (B129727) or a mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially at low concentrations, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrating to the initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a standard solution of this compound.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Analysis:

  • Follow the same procedure for standard preparation and sample analysis as with the HPLC method.

  • The quantification is based on the peak area of the specific MRM transition for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fermentation_broth Fermentation Broth centrifugation Centrifugation (4000 rpm, 15 min) fermentation_broth->centrifugation supernatant Collect Supernatant centrifugation->supernatant alkalinization Alkalinize to pH 10 (1M NaOH) supernatant->alkalinization lle Liquid-Liquid Extraction (MTBE or n-butyl acetate) alkalinization->lle organic_phase Collect Organic Phase lle->organic_phase back_extraction Back-Extraction (0.1M HCl) organic_phase->back_extraction final_extract Collect Aqueous Extract back_extraction->final_extract hplc HPLC-UV Analysis final_extract->hplc Option 1 lcmsms LC-MS/MS Analysis final_extract->lcmsms Option 2 quantification Quantification hplc->quantification lcmsms->quantification

Caption: Workflow for the extraction and analysis of this compound.

logical_relationship fermentation Saccharopolyspora erythraea Fermentation erythromycin_a Erythromycin A (Major Product) fermentation->erythromycin_a erythromycin_n_oxide This compound (Metabolite/Impurity) fermentation->erythromycin_n_oxide quantification Quantification (HPLC or LC-MS/MS) erythromycin_n_oxide->quantification process_optimization Fermentation Process Optimization & Control quantification->process_optimization quality_control Product Quality Control quantification->quality_control

Caption: Rationale for quantifying this compound in fermentation.

References

Application Notes and Protocols for the Analytical Method Validation of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of Erythromycin (B1671065) A N-oxide, a potential impurity and degradation product of Erythromycin. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Erythromycin drug substances and products.

Introduction

Erythromycin is a macrolide antibiotic that can degrade under various stress conditions, leading to the formation of related substances, including Erythromycin A N-oxide.[1] Regulatory agencies require the monitoring and control of such impurities to ensure the pharmaceutical product's safety and efficacy. Therefore, a robust, stability-indicating analytical method is essential for the accurate quantification of this compound. This document details a validated High-Performance Liquid Chromatography (HPLC) method suitable for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Erythromycin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Ammonium Hydroxide (AR grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (AR grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method for the analysis of this compound can be established using the following conditions, adapted from various published methods for Erythromycin and its related substances.[1][2][3]

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[3]
Mobile Phase A 0.01 M Ammonium Acetate buffer (pH adjusted to 6.0 with acetic acid): Acetonitrile (80:20, v/v).[4]
Mobile Phase B Acetonitrile: Methanol (80:20, v/v).[4]
Gradient Program A gradient elution may be required to achieve optimal separation of this compound from Erythromycin and other related substances. A typical gradient could start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min.[4]
Column Temperature 40 °C.[4]
Sample Temperature 5 °C.[4]
Injection Volume 15 µL.[4]
Detection Wavelength 215 nm.[2][3][5]
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the Erythromycin drug substance or product in the diluent to achieve a target concentration.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Erythromycin sample.[1]

    • Acid Degradation: Treat the sample with 1N HCl.

    • Base Degradation: Treat the sample with 1N NaOH.

    • Oxidative Degradation: Treat the sample with 30% H₂O₂.

    • Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).

    • Photolytic Degradation: Expose the sample solution to UV light.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method is demonstrated by the separation of this compound from other related substances and degradation products. Forced degradation studies are crucial to prove the stability-indicating nature of the method.[3][4]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established across a range of concentrations, typically from the Limit of Quantification (LOQ) to 150% of the expected concentration of this compound.[4][6]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is determined by recovery studies, where a known amount of the this compound standard is spiked into a sample solution.[1]

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The quantitative data from the method validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters for this compound

Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound is well-resolved from other components.Peak purity index > 0.99
Linearity (Correlation Coefficient, r²) r² ≥ 0.99[8]0.999
Accuracy (% Recovery) 80.0% - 120.0%[4]98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 5.0%< 1.5%[5]
LOD (ng) Signal-to-Noise Ratio of 3:18 - 25 ng[5][7]
LOQ (ng) Signal-to-Noise Ratio of 10:1~40 ng[5][7]
Robustness % RSD of results should be within acceptable limits after minor changes in method parameters.Complies

Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the logical relationship of the validation parameters.

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Method Validation Protocol Definition A->B C Execution of Validation Experiments B->C D Data Analysis & Interpretation C->D E Validation Report Generation D->E

Caption: General workflow for analytical method validation.

G cluster_1 Core Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of the correct analyte Accuracy Accuracy Linearity->Accuracy Establishes proportional response Precision Precision Accuracy->Precision Demonstrates closeness to true value LOD_LOQ LOD & LOQ Precision->LOD_LOQ Defines reliability of measurements Robustness Robustness LOD_LOQ->Robustness Determines method sensitivity

Caption: Interrelationship of key analytical method validation parameters.

References

Application Note: Isolation and Quantification of Erythromycin A N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the isolation and quantification of Erythromycin (B1671065) A N-oxide, a key metabolite of the macrolide antibiotic Erythromycin A, from various biological matrices. The methodologies described are essential for pharmacokinetic studies, drug metabolism research, and safety assessments.

Introduction

Erythromycin A is a widely used macrolide antibiotic. Its metabolism in biological systems is primarily mediated by the Cytochrome P450 enzyme system, particularly the CYP3A4 isoform, leading to the formation of various metabolites, including Erythromycin A N-oxide.[1] Accurate quantification of this compound is crucial for understanding the complete pharmacokinetic profile and potential drug-drug interactions of Erythromycin A.

This application note details robust methods for the extraction of this compound from biological matrices such as plasma, urine, and tissue, followed by sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols can be adapted for other macrolide antibiotics and their metabolites.[2]

Metabolic Pathway of Erythromycin A

The formation of this compound is a recognized biotransformation pathway for Erythromycin A.[1] The tertiary amine on the desosamine (B1220255) sugar of Erythromycin A is oxidized by CYP3A4 to form the corresponding N-oxide.

Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide N-oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Erythromycin_A_N_oxide

Metabolic conversion of Erythromycin A to this compound.

Experimental Protocols

The following protocols describe three common methods for the extraction of this compound from biological matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method will depend on the required sample cleanliness, sensitivity, and throughput.[3]

Liquid-Liquid Extraction (LLE) Protocol for Plasma

LLE offers a good balance between sample cleanup, recovery, and throughput.[3] This method is based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structural analog)

  • 0.1 M Sodium Hydroxide (B78521) (NaOH)[3]

  • Methyl tert-butyl ether (MTBE)[3][4]

  • Acetonitrile (B52724) (ACN) and water (LC-MS grade) for reconstitution[2][5]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma into a clean glass test tube.[3]

  • Spike the sample with the internal standard.

  • Alkalinize the plasma by adding 50 µL of 0.1 M NaOH to raise the pH.[3]

  • Add 2 mL of MTBE as the extraction solvent.[3]

  • Vortex the mixture for 5 minutes to ensure thorough mixing.[3]

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3][6]

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 80:20 water:acetonitrile.[2][5]

  • The sample is now ready for LC-MS/MS analysis.

start Start: Plasma Sample (0.5 mL) add_is Add Internal Standard start->add_is alkalinize Alkalinize with 0.1 M NaOH add_is->alkalinize add_mtbe Add 2 mL MTBE alkalinize->add_mtbe vortex Vortex for 5 min add_mtbe->vortex centrifuge Centrifuge at 4,000 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for Liquid-Liquid Extraction of this compound.
Solid-Phase Extraction (SPE) Protocol for Plasma and Urine

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, which is crucial for achieving low detection limits.[3] This protocol is adaptable for both plasma and urine samples.

Materials:

  • Plasma or urine samples

  • Internal Standard (IS) solution

  • 2% Phosphoric acid in water[3]

  • 0.1 M Acetic acid[3]

  • Methanol (B129727) (LC-MS grade)[3]

  • 5% Ammonium (B1175870) hydroxide in methanol[3]

  • Mixed-mode cation-exchange SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 2% phosphoric acid in water.[3] Add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.[3]

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[3]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[3]

  • The sample is now ready for LC-MS/MS analysis.

start Start: Plasma/Urine Sample pretreat Pre-treat with Phosphoric Acid & IS start->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash Wash with Acetic Acid & Methanol load->wash elute Elute with Ammoniated Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Workflow for Solid-Phase Extraction of this compound.
Protein Precipitation (PPT) Protocol for High-Throughput Screening

PPT is a rapid and straightforward method suitable for high-throughput applications where extensive sample cleanup is not the primary concern.[3]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Cold acetonitrile (ACN) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.[3]

  • Add the internal standard.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]

  • Vortex the mixture vigorously for 1-2 minutes.[6]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of this compound. The following conditions are a starting point and may require optimization.

ParameterRecommended Conditions
Chromatographic Column C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm)[2]
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water containing ammonium acetate (B1210297) and acetic acid (e.g., 1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc).[2][5]
Flow Rate 0.7 mL/min[2][5]
Injection Volume 5-20 µL
Ionization Source Electrospray Ionization (ESI) in positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes typical performance data for methods used to quantify Erythromycin and its derivatives in biological matrices. These values can serve as a benchmark for method development for this compound.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.25 - 0.5 ng/mL[2][5][7]
Upper Limit of Quantification (ULOQ) 5000 ng/mL[2]
Linearity (r²) ≥ 0.991[2][7]
Recovery 88 - 105%[2][5]
Precision (RSD) < 15%[2]
Accuracy Within ± 15% of nominal concentration[2]
Analysis Time ~2 - 13 minutes[2][5][7]

Stability and Storage

Erythromycin and its derivatives are generally stable under standard storage conditions. For long-term storage, samples should be kept at -20°C or lower.[5] Stability should be assessed under various conditions, including freeze-thaw cycles and bench-top stability, as part of method validation.[5]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful isolation and quantification of this compound from biological matrices. The choice between LLE, SPE, and PPT should be based on the specific requirements of the study. A validated LC-MS/MS method is crucial for achieving the necessary sensitivity and selectivity for accurate bioanalysis.

References

Application Notes and Protocols for the Synthesis of Clarithromycin Using Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the synthesis of clarithromycin (B1669154) from Erythromycin A, utilizing Erythromycin A N-oxide as a key intermediate. This method offers a streamlined approach to obtaining the target 6-O-methylerythromycin A.

Introduction

Clarithromycin, a semi-synthetic macrolide antibiotic, is derived from Erythromycin A through the selective methylation of the hydroxyl group at the 6-position. A significant challenge in this synthesis is achieving regioselectivity due to the presence of multiple reactive hydroxyl groups and a tertiary amino group in the Erythromycin A molecule.[1] One effective strategy to circumvent these challenges is the use of this compound as an intermediate. This approach involves a two-step process: the methylation of this compound to yield 6-O-methylthis compound, followed by the reduction of the N-oxide to afford clarithromycin.[1] This method can produce high yields of the desired product.[1]

Reaction Pathway

The overall synthesis proceeds through two main chemical transformations:

G Erythromycin_A Erythromycin A Erythromycin_A_N_oxide This compound Erythromycin_A->Erythromycin_A_N_oxide H2O2, MeOH/H2O 6_O_methylerythromycin_A_N_oxide 6-O-methylthis compound Erythromycin_A_N_oxide->6_O_methylerythromycin_A_N_oxide Methylating Agent, Base Clarithromycin Clarithromycin 6_O_methylerythromycin_A_N_oxide->Clarithromycin Reducing Agent

Caption: Overall synthesis pathway from Erythromycin A to Clarithromycin.

Experimental Workflow

The general workflow for the synthesis involves the preparation of the N-oxide, followed by methylation and a final reduction step.

cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: 6-O-Methylation cluster_2 Step 3: Reduction to Clarithromycin A Dissolve Erythromycin A in MeOH/H2O B Add H2O2 dropwise A->B C Stir at room temperature B->C D Isolate this compound C->D E Suspend this compound in organic solvent D->E F Add base and methylating agent E->F G Reaction at 0°C to room temperature F->G H Work-up and extraction G->H I Purification of 6-O-methylthis compound H->I J Suspend 6-O-methylthis compound I->J K Add reducing agent J->K L Reaction at room temperature to boiling K->L M Work-up and isolation of Clarithromycin L->M

Caption: Experimental workflow for clarithromycin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various examples described in the source patent literature.[1]

Table 1: Preparation of 6-O-methylthis compound

ExampleStarting Material (this compound)Methylating AgentBaseSolventCrude Product PurityCrude Product Yield
175.0 g (0.1 mol)Iodomethane (B122720) (8.1 ml)85% KOH (7.26 g)DMSO/THF (1:1)~55%50.4 g
275.0 g (0.1 mol)Iodomethane (8.1 ml)85% KOH (7.26 g)DMSO/THF (1:1)~54%54.0 g

Table 2: Purification of 6-O-methylthis compound

ExampleStarting MaterialPurification MethodPurified Product PurityPurified Product Yield
150.4 g of crude productRecrystallization from ethyl acetate (B1210297)88%30.3 g
254.0 g of crude productRecrystallization from ethyl acetate85%33.2 g
General-Recrystallization from ethyl acetate83% to 88%40% to 44%
General-Further recrystallization from chloroform>95%-

Table 3: Synthesis of Clarithromycin

ExampleStarting Material (6-O-methylthis compound)Reducing AgentSolventYield of Clarithromycin
13.82 g (5 mmol)Sodium bisulfite (1.05 g)Ethanol (B145695)/Water (1:1)92%
233.2 g (85% pure)Sodium bisulfite (6.52 g)Ethanol/Water (1:1)32%
33.82 g (5 mmol)Stannous chloride dihydrate (2.26 g)Isopropanol96%

Experimental Protocols

The following protocols are based on the procedures described in US Patent US6809188B1.

Protocol 1: Preparation of this compound

This protocol is adapted from the reference example in the source patent.[1]

Materials:

  • Erythromycin A (220.2 g, 0.3 mol)

  • Methanol (B129727) (1,500 ml)

  • Water (1,000 ml)

  • 35% Hydrogen peroxide (79 ml, 0.9 mol)

Procedure:

  • Dissolve Erythromycin A in a mixture of methanol and water in a suitable reaction vessel.

  • Add 35% hydrogen peroxide dropwise to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion. The source literature indicates a yield of greater than 98% is achievable.[1]

  • Upon completion, isolate the this compound product. The specific isolation method is not detailed in the reference example but would typically involve precipitation and filtration or extraction.

Protocol 2: Preparation of 6-O-methylthis compound

This protocol is based on Example 1 from the source patent.[1]

Materials:

Procedure:

  • Suspend this compound in a mixture of DMSO and THF in a reaction vessel.

  • Cool the suspension to 5°C.

  • Add iodomethane and 85% potassium hydroxide powder to the cooled suspension.

  • Stir the mixture for 1.5 hours at 5°C.

  • Add 1,000 ml of cold water to the reaction mixture.

  • Extract the aqueous mixture successively with 1,000 ml and 500 ml portions of chloroform.

  • Combine the organic extracts and concentrate under reduced pressure to obtain a foamy residue.

  • Add 500 ml of acetone to the residue and stir at room temperature for 5 hours to precipitate by-products.

  • Filter the mixture to remove the precipitated solids.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-O-methylthis compound (approx. 50.4 g with 55% purity).

  • Add 300 ml of ethyl acetate to the crude product and stir to induce crystallization.

  • Filter the crystals and dry them overnight at 45°C to obtain purified 6-O-methylthis compound (approx. 30.3 g with 88% purity).

Protocol 3: Preparation of Clarithromycin from 6-O-methylthis compound

This protocol details two methods using different reducing agents, based on Examples 1 and 3 from the source patent.[1][2]

Method A: Using Sodium Bisulfite [1]

Materials:

  • 6-O-methylthis compound (3.82 g, 5 mmol)

  • Ethanol (15 ml)

  • Water (15 ml)

  • Sodium bisulfite (1.05 g, 10 mmol)

  • 10% Sodium carbonate solution

Procedure:

  • Suspend 6-O-methylthis compound in a mixture of ethanol and water.

  • Add sodium bisulfite to the suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the resulting mixture under reduced pressure.

  • Add water to the residue and adjust the pH to 10 with a 10% sodium carbonate solution to precipitate the product.

  • Filter the solids, which may contain 3'-N-desmethyl-6-O-methylerythromycin A as a by-product.

  • To convert the by-product, reflux the solids with formic acid (0.55 ml) and 35% formaldehyde (B43269) (0.8 ml) for 2 hours.

  • Concentrate the mixture to half its volume, add 20 ml of water, and adjust the pH to 11 with 10% sodium carbonate.

  • Filter and dry the resulting solid to obtain clarithromycin as a white powder (yield approx. 3.44 g, 92%).

Method B: Using Stannous Chloride Dihydrate [2]

Materials:

  • 6-O-methylthis compound (3.82 g, 5 mmol)

  • Isopropanol (30 ml)

  • Stannous chloride dihydrate (2.26 g, 10 mmol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 6-O-methylthis compound in isopropanol.

  • Add stannous chloride dihydrate to the suspension.

  • Stir the mixture at a temperature between 30°C and 40°C for 2 hours.

  • Add a saturated sodium bicarbonate solution to the reaction mixture.

  • Extract the mixture twice with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain clarithromycin as a white powder (yield approx. 3.60 g, 96%).[2]

References

Troubleshooting & Optimization

Technical Support Center: Erythromycin A N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Erythromycin A N-oxide in synthetic chemistry?

This compound serves as a crucial intermediate in the synthesis of various macrolide antibiotics. Its primary function is to act as a protecting group for the tertiary amine on the desosamine (B1220255) sugar of Erythromycin A. This protection prevents the amine from undergoing undesired side reactions, such as quaternization, during subsequent synthetic steps, like the methylation of the 6-hydroxyl group in the synthesis of Clarithromycin (B1669154).[1] After the desired modifications are made to other parts of the molecule, the N-oxide can be selectively reduced back to the tertiary amine.

Q2: What are the most common challenges encountered during the synthesis of this compound?

The most frequently reported issues include:

  • Low reaction yield: The oxidation of the tertiary amine can be incomplete, leading to a mixture of starting material and product.

  • Impurity formation: Several byproducts can be generated, including N-demethylated erythromycin and products from the degradation of the macrolide ring, especially under acidic conditions.[2]

  • Difficult purification: Separating the desired N-oxide from unreacted Erythromycin A and various impurities can be challenging due to their similar polarities.

  • Reaction monitoring: Accurately determining the reaction endpoint can be difficult without proper analytical techniques.

Q3: How does pH affect the stability of Erythromycin A and its N-oxide during synthesis?

Erythromycin A is highly unstable in acidic conditions (pH < 6.0), where it can undergo intramolecular degradation to form inactive anhydroerythromycin A.[3] Therefore, maintaining a neutral to slightly alkaline pH is crucial throughout the synthesis and work-up procedures to prevent degradation of both the starting material and the N-oxide product. The stability of this compound is also pH-dependent, and acidic conditions should be avoided during its isolation and purification.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptom: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield.

Possible Cause Suggested Solution
Incomplete Reaction Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation. Optimize the temperature; for instance, some procedures suggest maintaining a temperature between 15-20°C during the addition of the oxidizing agent and then stirring at room temperature.[4]
Degradation of Starting Material or Product pH Control: Ensure the reaction mixture and any aqueous solutions used during work-up are maintained at a neutral to slightly alkaline pH. Avoid acidic conditions which can cause degradation of the macrolide ring.[3]
Suboptimal Oxidizing Agent Choice of Oxidant: Hydrogen peroxide is a commonly used and effective oxidizing agent for this transformation.[4] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, but may introduce different byproducts.[5][6] Amount of Oxidant: Use an appropriate molar excess of the oxidizing agent. For example, a patent suggests using 3 molar equivalents of 35% hydrogen peroxide.[4]
Inefficient Product Isolation Extraction: Ensure efficient extraction of the product from the aqueous reaction mixture using a suitable organic solvent like chloroform (B151607).[4] Multiple extractions may be necessary to maximize recovery.
Issue 2: Presence of Impurities in the Final Product

Symptom: Analytical tests (e.g., HPLC, NMR) of the isolated product show the presence of significant amounts of unreacted starting material or other byproducts.

Common Impurities Identification and Removal
Unreacted Erythromycin A Identification: Can be detected by TLC or HPLC by comparing with a standard of Erythromycin A. Removal: Careful purification by column chromatography or recrystallization can separate the N-oxide from the starting material.
N-demethylerythromycin Identification: This common impurity can be formed as a byproduct of the oxidation reaction.[2] Its presence can be confirmed by mass spectrometry. Removal: Purification by preparative HPLC or careful column chromatography is typically required.
Byproducts from Oxidizing Agent m-Chlorobenzoic acid (from m-CPBA): This is a common byproduct when using m-CPBA.[7] It is an acidic impurity and can be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate, during the work-up.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide

This protocol is adapted from a patented procedure.[4]

Materials:

Procedure:

  • Dissolve Erythromycin A (0.3 mol) in a mixture of methanol (1500 ml) and water (1000 ml).

  • Cool the solution to 15-20°C.

  • Slowly add 35% hydrogen peroxide (0.9 mol) dropwise to the solution while maintaining the temperature between 15-20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the reaction mixture to about half its volume under reduced pressure.

  • Extract the aqueous residue with chloroform (2 x 1000 ml, then 1 x 500 ml).

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • Silica (B1680970) gel TLC plates

  • Mobile Phase: A common mobile phase for separating macrolides is a mixture of dichloromethane, methanol, and 25% aqueous ammonia (B1221849) (e.g., 90:9:1.5 v/v/v).[9]

  • Visualization Reagent: A solution of 0.15% xanthydrol in a mixture of concentrated hydrochloric acid and acetic acid (90:7.5 v/v) can be used for post-chromatographic derivatization. After spraying, heat the plate for visualization.[9]

Procedure:

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate alongside a spot of the Erythromycin A starting material as a reference.

  • Develop the TLC plate in the chosen mobile phase.

  • After development, dry the plate and visualize the spots using the specified visualization reagent and heating.

  • The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progress of the reaction.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone, ethanol, or mixtures with water).

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystal precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_purification Purification dissolution Dissolve Erythromycin A in Methanol/Water cooling Cool to 15-20°C dissolution->cooling addition Add H2O2 dropwise cooling->addition reaction Stir at Room Temp for 20h addition->reaction tlc_hplc TLC / HPLC Analysis reaction->tlc_hplc concentration1 Concentrate Reaction Mixture tlc_hplc->concentration1 extraction Extract with Chloroform concentration1->extraction drying Dry & Concentrate Organic Phase extraction->drying crude_product Crude Erythromycin A N-oxide drying->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Erythromycin A N-oxide recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation poor_isolation Poor Isolation start->poor_isolation optimize_conditions Optimize Reaction (Time, Temp, Oxidant) incomplete_reaction->optimize_conditions control_ph Maintain Neutral/Alkaline pH degradation->control_ph improve_extraction Improve Extraction Protocol poor_isolation->improve_extraction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Erythromycin (B1671065) A N-oxide synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate the challenges of this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its synthesis important?

A1: this compound is a metabolite of the antibiotic Erythromycin A. Its synthesis is a crucial step in the semi-synthesis of other important macrolide antibiotics, such as Clarithromycin. The N-oxide serves as a protecting group for the tertiary amine on the desosamine (B1220255) sugar, preventing side reactions during subsequent modifications of the erythromycin scaffold.[1]

Q2: What are the common methods for synthesizing this compound?

A2: The most common methods involve the oxidation of the tertiary amine of Erythromycin A using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1]

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include over-oxidation to form other byproducts, and degradation of the erythromycin macrolide structure under harsh reaction conditions.[2][3] If the Erythromycin A derivative contains other reactive sites, such as a double bond, concurrent oxidation can occur. For instance, treatment with m-CPBA can lead to the oxidation of both the double bond to an epoxide and the tertiary amine to the N-oxide.[1]

Q4: How can I purify the synthesized this compound?

A4: Purification can be achieved through crystallization. Antisolvent crystallization, where a solvent in which erythromycin is poorly soluble (like water) is added to a solution of the crude product, is a common technique.[4]

Q5: How can I quantify the yield of my this compound synthesis?

A5: The yield can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8][9] This method allows for the separation and quantification of the desired product from the starting material and any impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem: Low or No Yield of this compound

Possible Cause Suggested Solution
Ineffective Oxidizing Agent Ensure the oxidizing agent (H₂O₂ or m-CPBA) is fresh and has been stored correctly.Consider increasing the molar equivalents of the oxidizing agent.
Suboptimal Reaction Temperature If using H₂O₂, ensure the reaction is carried out at a suitable temperature, as higher temperatures can lead to degradation.For m-CPBA, the reaction is typically performed at room temperature.
Incorrect pH The pH of the reaction mixture can influence the rate and selectivity of the oxidation. Adjust the pH to the optimal range for the chosen oxidizing agent.
Degradation of Erythromycin A Erythromycin A is unstable in acidic conditions.[10][11] Ensure the reaction is not unnecessarily prolonged and that the workup procedure neutralizes any acidic components.

Problem: Presence of Multiple Products/Impurities

Possible Cause Suggested Solution
Over-oxidation Reduce the reaction time or the amount of oxidizing agent.Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or HPLC.
Side Reactions at Other Functional Groups If using a starting material with other oxidizable groups (e.g., alkenes), consider a more selective oxidizing agent or a protection strategy for those groups.For m-CPBA-mediated epoxidation and N-oxidation, the N-oxide can be selectively reduced back to the amine using a mild reducing agent like sodium sulfite.[1]
Degradation Products Minimize reaction time and control the temperature to prevent degradation of the macrolide ring.Ensure a prompt and efficient workup to isolate the product from the reaction mixture.

Problem: Difficulty in Product Isolation/Purification

Possible Cause Suggested Solution
Product is too soluble in the crystallization solvent system Experiment with different solvent/antisolvent combinations for crystallization.[4]Gradually cool the solution to induce crystallization.[12]
Oily Product Formation Ensure all starting materials and solvents are of high purity.Try seeding the solution with a small crystal of the pure product to induce crystallization.

Data Presentation: Impact of Oxidizing Agent on Yield

Oxidizing AgentTypical SolventReaction ConditionsReported YieldReference
Hydrogen Peroxide (H₂O₂)Methanol (B129727)Not specified84%[1]
m-CPBADichloromethane (B109758) (CH₂Cl₂)Room temperatureHigh[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide

Materials:

  • Erythromycin A

  • Methanol

  • Hydrogen Peroxide (30% solution)

  • Sodium Sulfite

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Erythromycin A in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization.

Protocol 2: Synthesis of this compound using m-CPBA

Materials:

  • Erythromycin A

  • Dichloromethane (CH₂Cl₂)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Erythromycin A in dichloromethane in a round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Repeat the washing until no more acid is present.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Erythromycin_A Erythromycin A Reaction N-Oxidation Reaction Erythromycin_A->Reaction Oxidizing_Agent Oxidizing Agent (H₂O₂ or m-CPBA) Oxidizing_Agent->Reaction Quenching Quenching (if necessary) Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Erythromycin A N-oxide Crystallization->Final_Product QC Quality Control (HPLC, NMR, etc.) Final_Product->QC

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of This compound Oxidant Inactive Oxidant Start->Oxidant Temp Incorrect Temperature Start->Temp pH Suboptimal pH Start->pH Degradation Product Degradation Start->Degradation Fresh_Oxidant Use Fresh Oxidant Oxidant->Fresh_Oxidant Optimize_Temp Optimize Temperature Temp->Optimize_Temp Adjust_pH Adjust pH pH->Adjust_pH Minimize_Time Minimize Reaction Time Degradation->Minimize_Time

References

Technical Support Center: Erythromycin A N-oxide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation products of Erythromycin (B1671065) A N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Erythromycin A N-oxide?

This compound, a derivative of Erythromycin A, is susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, and thermal degradation. While specific studies on this compound are limited, the degradation pathways can be inferred from studies on Erythromycin A. Key pathways include:

  • Acidic Degradation: Under acidic conditions, Erythromycin A undergoes intramolecular cyclization to form inactive products like anhydroerythromycin A.[1] It is plausible that this compound would follow a similar pathway involving the macrolide ring. The degradation rate of Erythromycin A increases as the pH decreases.[2]

  • Oxidative Degradation: Advanced oxidation processes (AOPs) involving ozone, UV, and hydrogen peroxide can lead to the formation of various degradation products. For Erythromycin A, ozonation can lead to N-demethylation at the tertiary amine group.[3][4] Similar oxidative attacks on the this compound molecule are expected.

  • Thermal Degradation: Elevated temperatures can cause fragmentation of the Erythromycin molecule. Mass spectrometry studies have shown that thermal degradation can generate characteristic fragment ions.[5][6]

Q2: What are the common analytical techniques used to identify this compound degradation products?

The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5][6]

  • HPLC: A stability-indicating HPLC method using a C18 column is typically employed to separate the parent drug from its degradation products.[1][7]

  • MS: Mass spectrometry is crucial for the identification of degradation products, as it provides molecular weight information and fragmentation patterns that help in structure elucidation.[3][5]

Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • Co-elution: The HPLC method may not be sufficiently resolving all degradation products from the parent compound or from each other. Method optimization, such as adjusting the mobile phase composition or gradient, may be necessary.[5]

  • Matrix Effects: Excipients in a formulation or components of the stress medium could be interfering with the analysis.

  • Secondary Degradation: The initial degradation products might be unstable and further degrade into other compounds.

  • Contamination: Ensure all solvents, reagents, and equipment are free from contaminants.

Q4: How can I confirm the identity of a suspected degradation product?

Confirmation of a degradation product's identity typically involves:

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern and compare it with the parent drug or known standards.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of isolated degradation products.[8][9]

  • Reference Standards: If available, comparison of retention time and mass spectrum with a certified reference standard is the gold standard for identification.

Troubleshooting Guide

Issue 1: Poor separation of degradation products in HPLC.

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition and pH. For erythromycin and its derivatives, a high pH mobile phase is often effective.[10]

    • Adjust the gradient elution profile to improve resolution.

    • Evaluate different stationary phases (e.g., different C18 column chemistries, or alternative phases).

    • Decrease the flow rate to increase efficiency.

Issue 2: In-source fragmentation in the mass spectrometer, complicating data interpretation.

  • Possible Cause: High ion source temperature or harsh ionization conditions.[5]

  • Troubleshooting Steps:

    • Reduce the ion source temperature.[5]

    • Optimize the capillary voltage and other source parameters to achieve softer ionization.

    • Use a different ionization technique if available (e.g., ESI vs. APCI).

Quantitative Data Summary

The following table summarizes the degradation of Erythromycin A under different stress conditions, which can serve as a reference for designing studies on this compound.

Stress ConditionReagents and ConditionsObserved Degradation Products/RemarksReference
Acidic 1N HCl, Room Temperature, 1 weekFormation of anhydroerythromycin A[1]
Basic 0.1N NaOHSignificant degradation[1]
Oxidative Ozone (O₃)N-demethylated Erythromycin A and other oxidized products[3][4]
Oxidative Advanced Oxidation Processes (O₃/UV, O₃/H₂O₂, UV/H₂O₂)Multiple oxidized and fragmented products[3][4]
Thermal Elevated temperatures (e.g., 50°C)Increase in Impurity B and Impurity H[11]
Photolytic UV light (254 nm)Relatively stable[1]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acidic Degradation:

    • Mix the stock solution with 1N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.[1]

  • Basic Degradation:

    • Mix the stock solution with 0.1N NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified period.

    • At each time point, withdraw an aliquot, neutralize with 0.1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with a 3-30% solution of hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Expose a solid sample of this compound to a dry heat of a specified temperature (e.g., 80°C) for a defined period.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration as per ICH Q1B guidelines.

    • Analyze the solution at different time points.

Protocol 2: HPLC-MS Analysis of Degradation Products
  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 215 nm.[7]

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to detect all ions and product ion scan mode for fragmentation analysis.

    • Source Parameters: Optimize source temperature and voltages to minimize in-source fragmentation.[5]

  • Analysis:

    • Inject the samples from the forced degradation study.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the parent drug peak area.

    • Analyze the mass spectra of the new peaks to determine their molecular weights and fragmentation patterns.

Visualizations

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress This compound Solution Acid Acidic Stress (e.g., 1N HCl) Stress->Acid Base Basic Stress (e.g., 0.1N NaOH) Stress->Base Oxidative Oxidative Stress (e.g., H2O2) Stress->Oxidative Thermal Thermal Stress (e.g., 80°C) Stress->Thermal Photo Photolytic Stress (UV light) Stress->Photo HPLC HPLC Separation (C18 Column) Acid->HPLC Inject Stressed Samples Base->HPLC Inject Stressed Samples Oxidative->HPLC Inject Stressed Samples Thermal->HPLC Inject Stressed Samples Photo->HPLC Inject Stressed Samples MS Mass Spectrometry (ESI-MS) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Data Data Analysis & Structure Elucidation MSMS->Data

Caption: Workflow for Forced Degradation and Analysis.

Degradation_Pathway cluster_acid Acidic Conditions cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress Ery_N_Oxide This compound Anhydro Anhydro-Erythromycin A N-oxide (putative) Ery_N_Oxide->Anhydro Hydrolysis/ Cyclization N_demethyl N-demethylated product Ery_N_Oxide->N_demethyl Oxidation Hydroxylated Hydroxylated products Ery_N_Oxide->Hydroxylated Oxidation Fragments Smaller Fragments Ery_N_Oxide->Fragments Heat

Caption: Putative Degradation Pathways of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry (MS) parameters for the analysis of Erythromycin A N-oxide. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate reliable and accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?

A1: The molecular formula for this compound is C₃₇H₆₇NO₁₄. Therefore, the expected monoisotopic mass of the protonated molecule ([M+H]⁺) is approximately 750.46 m/z. It is crucial to use a high-resolution mass spectrometer for accurate mass determination to differentiate it from other potential isobaric compounds.

Q2: What are the major fragmentation pathways for this compound in MS/MS?

A2: The fragmentation of this compound is expected to be similar to that of Erythromycin A. Key fragmentation events include the neutral loss of the cladinose (B132029) sugar (158.1 Da) and the desosamine (B1220255) sugar (159.1 Da). A characteristic fragmentation of the protonated desosamine sugar itself is observed at m/z 158.1. Additionally, N-oxides can sometimes exhibit a neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da) in the ion source or during collision-induced dissociation (CID).

Q3: I am observing a significant peak at m/z 734.4, corresponding to Erythromycin A, in my this compound sample. What is the cause?

A3: This is a common observation when analyzing N-oxide compounds. The peak at m/z 734.4 is likely due to in-source fragmentation or thermal degradation of this compound, resulting in the loss of an oxygen atom. This deoxygenation can occur in the electrospray ionization (ESI) source, particularly at higher temperatures. To minimize this, it is advisable to reduce the ion source temperature.

Q4: My chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?

A4: Peak tailing for basic compounds like macrolides is often due to interactions with residual silanols on silica-based reversed-phase columns. To improve peak shape, consider the following:

  • Mobile Phase pH: Use a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) bicarbonate or ammonium hydroxide) to suppress the ionization of the analyte and reduce silanol (B1196071) interactions.

  • Column Choice: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanols.

  • Mobile Phase Additives: The use of additives like ammonium formate (B1220265) or ammonium acetate (B1210297) can help to improve peak shape.

Q5: How can I increase the sensitivity of my assay for this compound?

A5: To enhance sensitivity, several parameters can be optimized:

  • Ion Source Parameters: Fine-tune the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the ionization efficiency for your specific instrument.

  • MS/MS Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions. This often requires direct infusion of a standard to optimize collision energies for each transition.

  • Sample Preparation: Utilize a sample preparation technique like solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal 1. Incorrect MS parameters (precursor/product ions).2. Inefficient ionization.3. Sample degradation.1. Verify the precursor ion m/z for [M+H]⁺ is ~750.46. Infuse a standard to confirm fragment ions.2. Optimize ion source parameters (capillary voltage, gas flows, temperature).3. Ensure sample stability; prepare fresh solutions and consider storing at low temperatures away from light.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Electronic noise.1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Improve sample cleanup using SPE or liquid-liquid extraction.3. Ensure proper grounding of the mass spectrometer.
In-source Deoxygenation (Peak at m/z 734.4) 1. High ion source temperature.2. High capillary voltage.1. Gradually decrease the source temperature to find the optimal balance between desolvation and preventing degradation.2. Reduce the capillary voltage to minimize in-source fragmentation.
Poor Reproducibility 1. Inconsistent sample preparation.2. Fluctuations in LC system performance.3. Unstable spray in the ESI source.1. Use a validated and consistent sample preparation protocol. The use of an internal standard is highly recommended.2. Equilibrate the column sufficiently before each run. Check for leaks in the LC system.3. Check for blockages in the spray needle and ensure consistent solvent delivery.

Quantitative Data

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrument being used.

Parameter Value Notes
Parent Ion (Q1) m/z 750.5Corresponds to [M+H]⁺
Product Ion 1 (Q3) m/z 592.4Corresponds to the loss of the desosamine sugar
Product Ion 2 (Q3) m/z 158.1Characteristic fragment of the desosamine sugar
Collision Energy (CE) for m/z 592.4 25-35 eVStarting range; requires optimization
Collision Energy (CE) for m/z 158.1 20-30 eVStarting range; requires optimization
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 100 - 150 °CLower temperatures can reduce in-source deoxygenation
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 45 psi

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from a solid matrix)
  • Extraction: Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube. Add 5 mL of acetonitrile.

  • Homogenization: Vortex the sample for 1 minute, followed by sonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with end-capping (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh 1. Weigh Sample extract 2. Add Acetonitrile & Vortex/Sonicate weigh->extract centrifuge 3. Centrifuge extract->centrifuge filter 4. Filter Supernatant centrifuge->filter inject 5. Inject into LC-MS/MS filter->inject separate 6. Chromatographic Separation inject->separate ionize 7. Electrospray Ionization (ESI) separate->ionize detect 8. MS/MS Detection (MRM) ionize->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions start Problem Encountered no_peak No/Low Peak Intensity start->no_peak tailing_peak Tailing Peak start->tailing_peak extra_peak Unexpected Peak at m/z 734.4 start->extra_peak check_params Verify MS Parameters (m/z, CE) no_peak->check_params optimize_source Optimize Ion Source (Voltage, Gas, Temp) no_peak->optimize_source adjust_mobile_phase Adjust Mobile Phase pH or Additives tailing_peak->adjust_mobile_phase change_column Use End-capped or Hybrid Column tailing_peak->change_column extra_peak->optimize_source lower_temp Reduce Source Temperature extra_peak->lower_temp

Caption: Troubleshooting logic for common MS issues with this compound.

Stability issues of Erythromycin A N-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Erythromycin (B1671065) A N-oxide in solution.

Disclaimer

Quantitative stability data specifically for Erythromycin A N-oxide is limited in publicly available literature. The information provided herein is largely based on the well-documented stability profile of its parent compound, Erythromycin A. Due to the structural similarities, particularly the presence of the macrolide lactone ring, many of the stability characteristics are expected to be comparable. However, the N-oxide functional group may influence degradation kinetics and pathways. All recommendations should be considered as starting points for your own experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Based on data from its parent compound, Erythromycin A, the primary factors influencing stability in solution are pH, temperature, and the presence of oxidizing agents. Erythromycin A is known to be highly unstable in acidic conditions.[1][2]

Q2: What is the optimal pH range for storing this compound solutions?

A2: For Erythromycin A, the optimal pH for stability is near neutral (pH 7.0-7.5).[3] It is reasonable to assume a similar optimal pH range for this compound. Acidic conditions (pH < 7) should be strictly avoided to prevent rapid degradation.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO, DMF, or ethanol. For aqueous buffers, use a buffer system that maintains a neutral pH. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store in tightly sealed vials at -20°C or below for short periods.

Q4: Can I store this compound solutions at room temperature?

A4: Storing solutions at room temperature is not recommended due to the potential for degradation. If temporary storage at room temperature is unavoidable, it should be for the shortest possible duration, and the solution should be protected from light.

Q5: What are the likely degradation products of this compound?

A5: The degradation pathways of this compound have not been fully elucidated. However, drawing parallels with Erythromycin A, degradation in acidic media likely leads to the formation of inactive anhydro- forms through intramolecular cyclization.[2] In alkaline conditions, hydrolysis of the lactone ring may occur.[1] Oxidation can also lead to the formation of various degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound in your experimental buffer.- Verify the pH of your solution; adjust to pH 7.0-7.5 if possible.- Prepare fresh solutions immediately before use.- Minimize the incubation time at elevated temperatures.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products.- Analyze your sample immediately after preparation.- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradant peaks.- Ensure your analytical method is stability-indicating.
Precipitation in my aqueous solution. Poor solubility or degradation leading to insoluble products.- Confirm the solubility of this compound in your specific buffer.- Consider using a co-solvent if solubility is an issue.- Investigate if the precipitate is a degradation product.
Inconsistent results between experiments. Variable stability of this compound solutions.- Standardize your solution preparation and storage procedures.- Use freshly prepared solutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize the known stability data for Erythromycin A, which can serve as a reference for handling this compound.

Table 1: Summary of Erythromycin A Stability under Various Conditions

Condition Effect on Stability Primary Degradation Products
Acidic pH (< 7) Rapid degradationAnhydroerythromycin A, Erythromycin A enol ether[2]
Neutral pH (7.0 - 7.5) Most stableMinimal degradation
Alkaline pH (> 8) Hydrolysis of the lactone ringPseudoerythromycin A enol ether[1]
Elevated Temperature Increased degradation rateVaries with pH
**Oxidizing Agents (e.g., H₂O₂) **Oxidative degradationMultiple oxidation products
Light Potential for photodegradationVaries

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a general starting point and should be optimized for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm or Mass Spectrometry (MS). MS detection is preferred for identifying unknown degradation products.[4]

  • Column Temperature: 30°C.

Visualizations

degradation_pathways cluster_acid Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 8) Erythromycin_A Erythromycin A Anhydroerythromycin_A Anhydroerythromycin A (Inactive) Erythromycin_A->Anhydroerythromycin_A Intramolecular Cyclization Erythromycin_A_enol_ether Erythromycin A enol ether (Inactive) Erythromycin_A->Erythromycin_A_enol_ether Dehydration Erythromycin_A_alkaline Erythromycin A Pseudoerythromycin_A_enol_ether Pseudoerythromycin A enol ether Erythromycin_A_alkaline->Pseudoerythromycin_A_enol_ether Lactone Hydrolysis

Caption: Degradation pathways of Erythromycin A under acidic and alkaline conditions.

experimental_workflow start Start: Stability Issue Encountered check_params Check Experimental Parameters (pH, Temperature, Solvent) start->check_params prepare_fresh Prepare Fresh Solution check_params->prepare_fresh stability_indicating_method Use Stability-Indicating Analytical Method (e.g., HPLC-MS) prepare_fresh->stability_indicating_method forced_degradation Perform Forced Degradation Study stability_indicating_method->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions identify_degradants->optimize_conditions end End: Stable Experimental Conditions Achieved optimize_conditions->end

Caption: Troubleshooting workflow for addressing stability issues.

References

Preventing reversion of Erythromycin A N-oxide to Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Erythromycin (B1671065) A N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the reversion of Erythromycin A N-oxide to Erythromycin A and to address other stability-related concerns.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows the presence of Erythromycin A. What could be the cause?

A1: The presence of Erythromycin A in your this compound sample is likely due to the chemical reversion (reduction) of the N-oxide. This can be triggered by exposure to reducing conditions during storage, sample preparation, or the experiment itself.[1][2]

Q2: What are "reducing conditions" that can cause the reversion of this compound?

A2: In a laboratory setting, reducing conditions can be created by the presence of reducing agents. While specific studies on various reducing agents for this compound are limited, common laboratory reducing agents that could potentially cause this reversion include:

  • Sulfites: Such as sodium sulfite.[3]

  • Thiols: Like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

  • Certain metals and metal salts: For example, zinc in acidic solutions.[4]

  • Ascorbic acid (Vitamin C): A common antioxidant that can act as a reducing agent.

It is also important to consider that some components of complex biological media or cell lysates may have reducing properties.

Q3: How can I prevent the reversion of this compound to Erythromycin A?

A3: To prevent the reversion, it is crucial to avoid reducing conditions. Here are some preventative measures:

  • Solvent and Reagent Purity: Use high-purity solvents and reagents that are free from reducing impurities.

  • Avoid Reducing Agents: Do not add known reducing agents to your solutions containing this compound unless it is a required step in your experimental design.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with potential atmospheric reducing agents.

  • pH Control: Maintain a suitable pH for your solution. While the primary concern for reversion is reducing agents, the overall stability of the erythromycin molecule is pH-dependent, with degradation occurring in acidic conditions (pH below 6.0).[5]

Q4: What are the optimal storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C.[2][6] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in a suitable solvent such as DMF, DMSO, ethanol, or methanol.[6] Avoid repeated freeze-thaw cycles.

Q5: My analytical results for this compound are inconsistent. What could be the issue?

A5: Inconsistent results can stem from several factors:

  • Sample Degradation: As discussed, reversion to Erythromycin A can occur. Additionally, the lactone ring of the erythromycin structure is susceptible to hydrolysis at very high pH and elevated temperatures.

  • Adsorption: Erythromycin and its derivatives may adsorb to the surface of glass or plastic vials. Using silanized glass vials can help minimize this issue.[7]

  • Analytical Method: Ensure your analytical method, such as HPLC, is validated for the separation and quantification of both this compound and Erythromycin A. The mobile phase pH and column chemistry are critical for good peak shape and resolution.

Data Presentation

The following table summarizes the key stability concerns for Erythromycin A and its N-oxide derivative. As specific quantitative data for the reversion of this compound under various reducing conditions is not extensively published, the information is presented qualitatively based on known chemical principles and related erythromycin stability data.

ParameterConditionEffect on Erythromycin AEffect on this compoundPrevention/Mitigation Strategy
pH Acidic (pH < 6.0)Rapid degradation to anhydroerythromycin A.[5]Potential for degradation of the erythromycin backbone.Maintain pH in the neutral to slightly alkaline range (pH 7-8). Use appropriate buffer systems.
pH Alkaline (pH > 9.0)Generally more stable than in acidic conditions.Generally more stable.Maintain pH in the neutral to slightly alkaline range.
Temperature Elevated (>40°C)Increased rate of degradation.Increased rate of degradation and potential reversion.Store at recommended temperatures (-20°C for solid, frozen for solutions). Avoid unnecessary exposure to high temperatures.
Reducing Agents Presence of sulfites, thiols, etc.Not the primary degradation pathway.High risk of reversion to Erythromycin A. [3]Exclude all sources of reducing agents from the experimental setup. Use high-purity reagents.
Oxidizing Agents Presence of hydrogen peroxide, etc.Potential for oxidation.Generally stable, as it is already an N-oxide.Avoid strong oxidizing conditions to maintain the integrity of the rest of the molecule.
Light Exposure to UV lightPotential for photodegradation.Potential for photodegradation.Store in amber vials or protect from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for testing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., methanol, ethanol, DMSO) to a final concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired buffer or solvent to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

    • Prepare separate test solutions for each condition you want to evaluate (e.g., different pH values, presence of a potential reducing agent).

  • Incubation:

    • Store the test solutions under the desired conditions (e.g., specific temperature, protected from light).

    • Include a control sample stored under optimal conditions (e.g., -20°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Immediately analyze the samples using a validated analytical method (e.g., HPLC) to quantify the concentrations of this compound and Erythromycin A.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Quantify the formation of Erythromycin A.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound and Erythromycin A

This method is adapted from established protocols for erythromycin analysis and should be validated for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as 0.2 M ammonium (B1175870) acetate, adjusted to a pH of 7.0. A typical starting ratio could be 45:10:45 (acetonitrile:methanol:buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40-70°C (higher temperatures can improve peak shape for erythromycins).

  • Detection: UV at 215 nm.

System Suitability:

  • Prepare a standard solution containing known concentrations of both this compound and Erythromycin A to confirm peak separation and resolution.

Mandatory Visualizations

Reversion_Pathway Ery_N_Oxide This compound Ery_A Erythromycin A Ery_N_Oxide->Ery_A Reversion (Reduction) Reducing_Conditions Reducing Conditions (e.g., Sodium Sulfite, Thiols) Reducing_Conditions->Ery_N_Oxide Prevention Prevention Strategies (Avoid Reducing Agents, Inert Atmosphere) Prevention->Ery_N_Oxide

Caption: Chemical reversion of this compound to Erythromycin A under reducing conditions and preventative strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Erythromycin A N-oxide Stock Solution Test_Solutions Dilute to Test Concentration in Various Conditions (pH, Reductants) Stock_Solution->Test_Solutions Incubate Incubate at Defined Temperature Test_Solutions->Incubate Sample Sample at t=0, 2, 4, 8, 24h Incubate->Sample HPLC HPLC Analysis (C18, pH 7.0, UV 215 nm) Sample->HPLC Quantify Quantify this compound and Erythromycin A HPLC->Quantify

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Erythromycin A N-oxide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin A N-oxide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue when the final concentration of the organic solvent from the stock solution is not sufficient to keep the compound dissolved in the aqueous buffer. This compound, while soluble in several organic solvents, has lower solubility in purely aqueous systems.

Troubleshooting Steps:

  • Reduce Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is as low as possible, ideally below 1%, to minimize solvent effects on the assay and cellular systems.

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent so that a smaller volume is needed for dilution, thereby reducing the final organic solvent concentration in the assay.

  • Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Experiment with adjusting the pH of your aqueous buffer.

  • Incorporate Solubilizing Excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in a variety of organic solvents.[1][2] The choice of solvent will depend on the specific requirements of your assay and its compatibility with the biological system you are using.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSoluble[1]
Ethanol (B145695)Soluble[1][2]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][2]

Note: "Soluble" indicates that the compound will dissolve, but the maximum concentration may vary. It is recommended to perform a solubility test for your specific lot of this compound.

Q3: My assay requires a concentration of this compound that I cannot achieve in my aqueous buffer without precipitation. What are my options?

A3: Exceeding the aqueous solubility limit of this compound will lead to precipitation. Here are several techniques to enhance its solubility in your assay medium.

Solubility Enhancement Techniques:

  • Co-solvency: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer to increase the solubility of the compound.

  • pH Adjustment: Modify the pH of the buffer to a level where this compound has maximum solubility.

  • Use of Surfactants: Incorporate a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the drug.

  • Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with the this compound molecule, thereby increasing its apparent water solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (purity >98% by HPLC)[1].

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO, ethanol) to the powder.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final desired concentration by adding more of the same solvent.

  • Storage: Store the stock solution at -20°C as recommended.[1][3]

Protocol 2: Solubility Enhancement using a Co-solvent System

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol or DMSO.

  • Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a certain percentage (e.g., 5-10%) of the same organic solvent used for the stock solution.

  • Dilution: Add the stock solution to the co-solvent buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the assay is compatible with your experimental system.

Protocol 3: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Determination: Plot the solubility as a function of pH to identify the optimal pH for maximum solubility.

Visual Guides

Troubleshooting_Solubility_Issues start Start: Poor solubility of This compound in assay check_solvent Is the final organic solvent concentration < 1%? start->check_solvent increase_stock_conc Increase stock solution concentration and decrease dilution volume check_solvent->increase_stock_conc No use_cosolvent Try a co-solvent system (e.g., buffer with 5% ethanol) check_solvent->use_cosolvent Yes success Success: this compound is soluble in assay increase_stock_conc->success fail Issue persists: Contact technical support increase_stock_conc->fail adjust_ph Optimize buffer pH use_cosolvent->adjust_ph use_cosolvent->fail use_excipients Incorporate solubilizing excipients (e.g., surfactants, cyclodextrins) adjust_ph->use_excipients adjust_ph->fail use_excipients->success use_excipients->fail

Caption: Troubleshooting workflow for poor solubility.

Solubility_Enhancement_Methods compound This compound (Poorly water-soluble) methods Co-solvency pH Adjustment Surfactant Micelles Cyclodextrin Complexation compound->methods result Enhanced Aqueous Solubility methods:f0->result Increases solvent polarity methods:f1->result Increases ionization methods:f2->result Encapsulation methods:f3->result Inclusion complex

Caption: Methods for enhancing aqueous solubility.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Erythromycin (B1671065) A N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Erythromycin A N-oxide?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the analyte's signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common sources of matrix effects in the analysis of this compound in biological samples?

A2: The primary sources of matrix effects in the analysis of this compound in biological samples such as plasma, serum, or tissue homogenates often include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing significant ion suppression.

  • Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the ion source.

  • Co-administered Drugs and their Metabolites: Other compounds in the sample can co-elute with this compound and compete for ionization.

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates ion suppression or enhancement at that retention time.

  • Post-Extraction Spike: This is a quantitative method where you compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in the peak areas indicates the presence and extent of matrix effects.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: While not strictly mandatory, using a SIL-IS, such as a deuterated or 13C-labeled this compound, is highly recommended. A SIL-IS is the best way to compensate for matrix effects as it has nearly identical chemical and physical properties to the analyte.[1] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for more accurate and precise quantification. If a SIL-IS is not available, a structural analogue can be used, but it must be demonstrated that it behaves similarly to this compound during extraction and ionization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.1. Optimize Sample Preparation: Employ a more effective sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[2] 2. Modify Chromatography: Adjust the LC gradient, mobile phase composition, or use a different column chemistry to achieve better separation of this compound from matrix interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor peak shape (tailing or fronting) Column Overload: Injecting too much sample or a sample with a high concentration of matrix components.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample Extract: Dilute the final extract before injection.
Incompatible Mobile Phase pH: The pH of the mobile phase is not optimal for the ionization state of this compound.Adjust the mobile phase pH to ensure the analyte is in a consistent and appropriate ionization state for good chromatography.
Inconsistent results (poor reproducibility) Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects.[1] 2. Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples, standards, and quality controls.
Analyte Instability: this compound may be degrading during sample preparation or storage. N-oxide metabolites can be unstable and may revert to the parent drug.1. Optimize Extraction Conditions: For N-oxide metabolites, protein precipitation with acetonitrile (B52724) has been shown to be efficient in limiting conversion to the parent drug. Avoid high temperatures and extreme pH during sample processing. 2. Evaluate Sample Stability: Perform stability experiments to assess the stability of this compound under your specific storage and handling conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques for Erythromycin. While this data is for the parent compound, it provides a useful starting point for selecting a method for this compound, as their chemical properties are similar. It is important to note that the optimal method should be empirically determined for this compound in your specific matrix.

Performance Metric Protein Precipitation (PPT) with Acetonitrile Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Analyte Recovery 81% - >90%[2]88% - 105%[2][3]>90% (Generally provides the highest recovery)
Matrix Effect Generally higher due to less selective removal of matrix components.[2]Generally lower than PPT due to more selective extraction.[2]Generally the lowest, providing the cleanest extracts.
Throughput High[2]Medium[2]Low to Medium
Cost per Sample LowLow to MediumHigh
Method Development Time ShortModerateLong

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma) and perform the entire sample preparation procedure. In the final step, spike this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample at the same concentration as Set A before starting the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value close to 100% indicates minimal matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Recommended LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction - recommended for lower matrix effects)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a suitable internal standard working solution (ideally a stable isotope-labeled this compound).

  • Add 25 µL of 0.1 M NaOH to alkalize the sample. Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting point could be a linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M+H]+) is expected to be approximately m/z 750.5. Based on the fragmentation of similar compounds, potential product ions to monitor would be related to the loss of the desosamine (B1220255) sugar (m/z 592.4) or the cladinose (B132029) sugar (m/z 574.4). Note: These transitions must be optimized for your specific instrument by infusing a standard solution of this compound.

    • Internal Standard (SIL-Erythromycin A N-oxide): The precursor ion will be shifted by the mass of the isotopes. The product ions will likely be the same as the unlabeled analyte.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Start: Inconsistent or Low Analyte Signal check_ms Check MS Performance (Tuning, Calibration) start->check_ms assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_ms->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., switch to SPE or LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) me_present->optimize_lc Yes end End: Method Optimized me_present->end No use_is Implement Stable Isotope-Labeled Internal Standard optimize_sp->use_is optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate revalidate->end

Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS analysis.

Experimental_Workflow Experimental Workflow for Matrix Effect Evaluation start Start prep_samples Prepare 3 Sample Sets: 1. Neat Standard 2. Post-Extraction Spike 3. Pre-Extraction Spike start->prep_samples lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis calc_me Calculate Matrix Effect (%) (Post-Spike vs. Neat) lcms_analysis->calc_me calc_rec Calculate Recovery (%) (Pre-Spike vs. Post-Spike) lcms_analysis->calc_rec interpret Interpret Results: - Ion Suppression/Enhancement - Extraction Efficiency calc_me->interpret calc_rec->interpret

Caption: A streamlined workflow for the quantitative evaluation of matrix effects and recovery.

References

Technical Support Center: Erythromycin A N-oxide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Erythromycin (B1671065) A N-oxide reference standard.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is it important?

A1: this compound is a known impurity and a metabolite of Erythromycin A, a macrolide antibiotic.[1][2][3] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in pharmaceutical preparations of Erythromycin, ensuring the safety and efficacy of the final drug product. It is also used as a precursor in the synthesis of Clarithromycin.[1]

Q2: What is the recommended storage condition for the this compound reference standard?

A2: For long-term storage, the this compound reference standard should be kept in a freezer at -20°C in its original sealed container, protected from light and moisture.[1][4][5][6] For short-term storage, refrigeration at 2-8°C is acceptable.[5] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.[4]

Q3: What is the typical purity of an this compound reference standard?

A3: Commercially available this compound reference standards typically have a purity of ≥95%.[1] The exact purity is lot-specific and should be confirmed from the Certificate of Analysis provided by the supplier.

Q4: What are the common solvents for dissolving this compound?

A4: this compound is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Troubleshooting Guides

Purity Issues and Degradation

Researchers may encounter issues with the purity of the this compound reference standard due to improper handling, storage, or experimental conditions. Degradation can lead to the appearance of unexpected peaks in analytical chromatograms, affecting the accuracy of quantitative analysis.

Stress ConditionPotential Degradation ProductsObservations and Recommendations
Acidic Hydrolysis of the cladinose (B132029) sugar, degradation of the macrolactone ring. Formation of Anhydrothis compound.Erythromycin A is known to be highly sensitive to acidic conditions, leading to the formation of inactive degradation products.[7][8] Similar degradation is expected for the N-oxide. Experiments should be conducted at neutral or slightly alkaline pH where possible.
Basic Hydrolysis of the lactone ester bond.Slower degradation compared to acidic conditions is generally observed for Erythromycin A.[8] Use of basic conditions should be carefully controlled.
Oxidative N-demethylation, further oxidation of the molecule.Advanced oxidation processes are known to degrade erythromycin.[9][] Avoid strong oxidizing agents.
Thermal Increase in related substances, including potential conversion back to Erythromycin A or formation of other degradation products.Studies on Erythromycin standards have shown an increase in impurities at elevated temperatures.[3] Store at recommended temperatures and avoid prolonged exposure to heat.
Photolytic Potential for degradation upon exposure to UV light.Conduct experiments under controlled lighting conditions to minimize photodegradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.2 M ammonium (B1175870) acetate (B1210297), pH 7.0).[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 215 nm.[13][14]

  • Injection Volume: 20 µL.

2. Reagent and Sample Preparation:

  • Buffer Preparation: Prepare a 0.2 M ammonium acetate solution and adjust the pH to 7.0 with an appropriate acid or base.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Run the gradient program to elute this compound and its related impurities.

  • Identify and quantify the peaks based on the retention time and peak area of the reference standard.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

A This compound B Acidic Conditions A->B Degrades via C Basic Conditions A->C Degrades via D Oxidative Stress A->D Degrades via E Thermal Stress A->E Degrades via F Photolytic Stress A->F Degrades via G Hydrolysis of Cladinose Sugar B->G H Lactone Ring Opening C->H I N-demethylation D->I J Other Degradation Products E->J F->J

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Appropriate Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into HPLC System C->D E Chromatographic Separation D->E F UV Detection (215 nm) E->F G Integrate Peak Areas F->G H Calculate Purity G->H I I H->I Final Report

Caption: Workflow for the purity analysis of this compound.

References

Resolving co-elution of Erythromycin A and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common analytical challenges in the analysis of Erythromycin (B1671065) A and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation, particularly for the co-eluting pair of Erythromycin A and its N-oxide.

Frequently Asked Questions (FAQs)

Q1: Why do Erythromycin A and Erythromycin A N-oxide co-elute in reversed-phase HPLC?

A1: Co-elution of Erythromycin A and its N-oxide can occur due to their structural similarity. This compound is a metabolite and potential impurity that differs from the parent compound only by the addition of an oxygen atom to the tertiary amine on the desosamine (B1220255) sugar.[1] This modification increases the polarity of the molecule, but under certain chromatographic conditions, the difference in hydrophobicity may not be sufficient for baseline separation on a reversed-phase column.

Q2: What is the pKa of Erythromycin A and why is it important for chromatographic separation?

A2: Erythromycin A is a basic compound with a pKa of approximately 8.8.[2][3] This means that the ionization state of the molecule is highly dependent on the pH of the mobile phase. At a pH below its pKa, Erythromycin A will be predominantly in its protonated (ionized) form, making it more polar and resulting in shorter retention times in reversed-phase HPLC. Conversely, at a pH above its pKa, it will be in its neutral (unionized) form, making it more hydrophobic and leading to longer retention times. Understanding and controlling the mobile phase pH is therefore a critical tool for manipulating the retention and selectivity of Erythromycin A and its N-oxide.

Q3: How does the N-oxidation affect the properties of Erythromycin A?

A3: The N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A to form this compound increases the molecule's polarity.[1] This is because the N-oxide group is more polar than the tertiary amine. This difference in polarity is the fundamental property exploited to achieve chromatographic separation.

Q4: Can LC-MS/MS be used to resolve co-elution of Erythromycin A and its N-oxide?

A4: Yes, LC-MS/MS is a powerful technique for resolving co-eluting compounds. Even if the compounds are not separated chromatographically, they can be distinguished and quantified based on their different mass-to-charge ratios (m/z). By using Multiple Reaction Monitoring (MRM), specific precursor and product ion transitions can be selected for each compound, providing high selectivity and sensitivity.[4][5]

Troubleshooting Guide: Resolving Co-elution

Issue: Poor or no separation between Erythromycin A and this compound peaks.

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Erythromycin A and this compound.

Coelution_Troubleshooting start Start: Co-elution Observed check_method Review Current Method Parameters (Column, Mobile Phase, pH, Temp.) start->check_method adjust_ph Adjust Mobile Phase pH check_method->adjust_ph ph_increase Increase pH (e.g., to pH 7-10) adjust_ph->ph_increase If using acidic pH ph_decrease Decrease pH (e.g., to pH 3-5) adjust_ph->ph_decrease If using alkaline pH (less common for this pair) eval_separation1 Evaluate Separation ph_increase->eval_separation1 ph_decrease->eval_separation1 modify_gradient Modify Gradient Profile eval_separation1->modify_gradient If separation is still poor end Resolution Achieved eval_separation1->end If separation is successful shallower_gradient Implement a Shallower Gradient modify_gradient->shallower_gradient eval_separation2 Evaluate Separation shallower_gradient->eval_separation2 change_column Change Column Chemistry eval_separation2->change_column If separation is still poor eval_separation2->end If separation is successful different_stationary_phase Try a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) change_column->different_stationary_phase eval_separation3 Evaluate Separation different_stationary_phase->eval_separation3 use_lcms Utilize LC-MS/MS eval_separation3->use_lcms If separation is still poor eval_separation3->end If separation is successful use_lcms->end

Caption: A logical workflow for troubleshooting the co-elution of Erythromycin A and its N-oxide.

Detailed Troubleshooting Steps
  • Mobile Phase pH Adjustment:

    • Rationale: The ionization of Erythromycin A (a weak base) is highly dependent on the mobile phase pH. By adjusting the pH, you can alter the polarity and hydrophobicity of both Erythromycin A and its N-oxide, thereby affecting their retention and potentially improving separation. Since Erythromycin A has a pKa of ~8.8, operating at a pH near this value can cause peak shape issues. It is generally recommended to work at a pH at least 2 units away from the pKa.

    • Recommendation:

      • Increase pH: Increasing the pH of the mobile phase (e.g., towards pH 7 or higher) will suppress the ionization of the tertiary amine of Erythromycin A, making it less polar and increasing its retention time. The N-oxide is already more polar and its retention will be less affected by pH changes in the same way. This differential shift in retention can lead to improved resolution. A mobile phase pH of 7.0 has been shown to be effective in separating Erythromycin A from its impurities, including the N-oxide.[6][7]

      • Decrease pH: While Erythromycin A is unstable in acidic conditions, a mildly acidic mobile phase (e.g., pH 5-6) could be explored cautiously. At lower pH, both compounds will be ionized, but differences in their interaction with the stationary phase might still permit separation. However, on-column degradation is a risk.[8]

  • Modify the Organic Modifier and Gradient:

    • Rationale: The choice and concentration of the organic solvent in the mobile phase, as well as the gradient profile, play a crucial role in the separation of compounds with different polarities.

    • Recommendation:

      • Solvent Type: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Their different selectivities can be exploited. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.

      • Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can enhance the resolution of closely eluting peaks. A gradient method starting with a lower percentage of organic modifier and slowly increasing it has been successfully used to separate Erythromycin A from its N-oxide and other impurities.[6][7]

  • Column Chemistry and Temperature:

    • Rationale: The choice of stationary phase and the column temperature can significantly impact selectivity.

    • Recommendation:

      • Column Type: While C18 columns are widely used, other stationary phases like C8, Phenyl-Hexyl, or Cyano columns offer different selectivities and may provide better resolution for this specific pair.

      • Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. A temperature of 65°C has been used in a validated method for separating Erythromycin impurities.[6][7]

  • Leverage LC-MS/MS:

    • Rationale: If chromatographic separation proves to be challenging, LC-MS/MS can provide the necessary selectivity for accurate quantification.

    • Recommendation: Develop a method using mass spectrometric detection. Since Erythromycin A and its N-oxide have different molecular weights (733.9 g/mol for Erythromycin A and 749.9 g/mol for the N-oxide), they can be easily distinguished.[9]

Experimental Protocols

Recommended HPLC Method for Separation

This method has been shown to be effective in separating Erythromycin A from its related substances, including Erythromycin A 3''-N-oxide (Impurity H).[6][7]

Chromatographic Conditions:

ParameterValue
Column Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.05 M Potassium Phosphate Dibasic, pH 7.0 with o-phosphoric acid : Acetonitrile : Water (5:35:60 v/v/v)
Mobile Phase B 0.05 M Potassium Phosphate Dibasic, pH 7.0 with o-phosphoric acid : Water : Acetonitrile (5:45:50 v/v/v)
Gradient Time (min)
0
45
47
63
65
70
Flow Rate 1.0 mL/min
Column Temperature 65°C
Detection UV at 215 nm
Injection Volume 100 µL
Sample Preparation
  • Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.

  • Dissolve in a mixture of acetonitrile and mobile phase.

  • Sonicate to ensure complete dissolution.

  • Make up to volume with the dissolution solvent.

  • Filter through a 0.45 µm filter before injection.

Data Presentation

Expected Chromatographic Behavior with pH Adjustment

The following table summarizes the expected changes in retention time (RT) for Erythromycin A and this compound with adjustments in mobile phase pH in reversed-phase HPLC.

Mobile Phase pHExpected Change in RT for Erythromycin A (pKa ~8.8)Expected Change in RT for this compoundRationale for Improved Separation
Acidic (e.g., pH 3-5) Shorter RTShorter RTAt low pH, both compounds are protonated and more polar. Separation will depend on subtle differences in their interaction with the stationary phase. Risk of on-column degradation for Erythromycin A.
Neutral (e.g., pH 7.0) Intermediate RTShorter RT than Erythromycin AErythromycin A is partially protonated, while the more polar N-oxide is less retained. This pH offers a good balance for achieving differential retention.
Alkaline (e.g., pH 9-10) Longer RTLonger RT, but less of an increase than Erythromycin AIonization of Erythromycin A is suppressed, making it significantly more hydrophobic and strongly retained. The N-oxide, being inherently more polar, will also be more retained but to a lesser extent, leading to increased separation.

Visualizations

Relationship between Erythromycin A and its N-oxide

Erythromycin_N_Oxide_Formation Erythromycin_A Erythromycin A (C37H67NO13) MW: 733.9 Erythromycin_A_N_Oxide This compound (C37H67NO14) MW: 749.9 Erythromycin_A->Erythromycin_A_N_Oxide Oxidation (+O) Erythromycin_A_N_Oxide->Erythromycin_A Reduction (-O)

Caption: The chemical relationship between Erythromycin A and its N-oxide.

References

Technical Support Center: Analysis of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize on-column degradation of Erythromycin (B1671065) A N-oxide during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is Erythromycin A N-oxide and why is its analysis important?

This compound is a key intermediate in the synthesis of several semi-synthetic macrolide antibiotics, such as clarithromycin. It is also a potential impurity in Erythromycin A drug products. Accurate and reliable analysis of this compound is crucial for quality control, ensuring the purity of synthetic intermediates and the safety of the final pharmaceutical products.

Q2: What are the primary challenges in the HPLC analysis of this compound?

The primary challenges in the HPLC analysis of this compound include its susceptibility to on-column degradation, peak tailing due to its basic nature, and co-elution with related substances.[1] On-column degradation can lead to inaccurate quantification and misinterpretation of impurity profiles.

Q3: What are the likely degradation pathways for this compound on an HPLC column?

While specific on-column degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of tertiary amine N-oxides and related erythromycin compounds, potential degradation includes:

  • Reduction: The N-oxide group can be reduced back to the tertiary amine (Erythromycin A), especially in the presence of metallic surfaces (e.g., stainless steel frits and columns) that can act as catalysts.

  • Deoxygenation: Similar to reduction, this involves the loss of the oxygen atom from the N-oxide moiety.

  • Acid-catalyzed hydrolysis: The macrolide ring of erythromycin and its derivatives is susceptible to hydrolysis under acidic conditions, leading to the formation of various degradation products.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Appearance of a significant peak corresponding to Erythromycin A in the chromatogram of a pure this compound sample.

  • Possible Cause: On-column reduction of this compound to Erythromycin A. This can be catalyzed by the metallic surfaces of the HPLC system, particularly the column and frits.

  • Troubleshooting Steps:

    • Use a Bio-inert or PEEK-lined Column: To minimize contact with metallic surfaces, utilize columns with advanced surfaces like MaxPeak High Performance Surfaces or columns made from PEEK (Polyetheretherketone).[3] These surfaces provide a barrier that can mitigate metal-catalyzed reactions like reduction.[3]

    • Passivate the HPLC System: Before analysis, passivate the HPLC system by flushing it with a chelating agent like EDTA to remove metal ions that could contribute to on-column reactions.

    • Optimize Mobile Phase pH: While high pH can improve peak shape for basic compounds, it can also exacerbate on-column oxidation (and potentially reduction).[3] Experiment with a mobile phase pH in the neutral to slightly basic range (e.g., pH 6.5-8.0) to find a balance between good peak shape and compound stability.[1]

Issue 2: Poor peak shape (tailing) for the this compound peak.

  • Possible Cause: Interaction of the basic N-oxide moiety with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1]

  • Troubleshooting Steps:

    • Use a High-Purity, End-capped Column: Select a modern, high-purity silica (B1680970) column that is thoroughly end-capped to minimize the number of accessible silanol groups.

    • Increase Mobile Phase pH: Increasing the pH of the mobile phase (e.g., to pH 7.0 or slightly above) can suppress the ionization of residual silanol groups, thereby reducing peak tailing.[1]

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

    • Use a Polymer-Based or Hybrid Column: Consider using columns with stationary phases that are more resistant to basic conditions and have fewer silanol interactions, such as polymer-based or hybrid silica-polymer columns.

Issue 3: Presence of multiple, unidentified small peaks in the chromatogram.

  • Possible Cause: On-column degradation of this compound into various smaller degradation products due to harsh mobile phase conditions (e.g., very low pH) or interaction with the stationary phase.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) on your this compound standard to identify potential degradation products. This will help in determining if the peaks observed on-column correspond to known degradants.

    • Use a Milder Mobile Phase: Avoid extremely acidic or basic mobile phases if possible. A pH range of 6.0-8.0 is often a good starting point for macrolide analysis.

    • Lower Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 25-30 °C).

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks, which can provide valuable information about their structure and help elucidate the degradation pathway.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Erythromycin A Oxime and Related Substances. [4]

ParameterCondition
Column Inertsil ODS C18 (5 µm, 4.6 x 150 mm)
Mobile Phase 0.02 M Phosphate (B84403) Buffer (pH 6.5) : Acetonitrile (B52724) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 35 °C
Injection Volume 20 µL

Table 2: Linearity and LOD of Erythromycin A Oxime and Related Substances. [4]

CompoundRegression EquationCorrelation Coefficient (r)LOD (ng)
Erythromycin A Oxime (EAO)Y = 1.292x10⁶C + 5440.99915
Z-isomer of EAO (EAOZ)Y = 9.897x10⁵C + 8840.99924
Erythromycin A (EA)Y = 3.457x10⁵C + 11890.99225
Erythromycin A-6,9-Hemiketal (EAH)Y = 3.714x10⁶C + 28450.9918
Erythromycin A-6,9-9,12-Spiroketal (EAS)Y = 2.693x10⁵C - 3010.99640

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is adapted from a method for the closely related compound, Erythromycin A oxime, and should serve as a good starting point for method development.[4]

  • Preparation of Mobile Phase:

    • Prepare a 0.02 M potassium dihydrogen phosphate solution.

    • Adjust the pH to 6.5 with a suitable base (e.g., dilute potassium hydroxide (B78521) solution).

    • Mix the phosphate buffer with acetonitrile in a 40:60 (v/v) ratio.

    • Degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute with the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Inject 20 µL of the standard solution into the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

  • Data Analysis:

    • Identify and quantify the this compound peak based on its retention time and peak area.

    • Monitor for the presence of any degradation products, particularly a peak corresponding to Erythromycin A.

Visualizations

OnColumnDegradationWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization cluster_confirmation Confirmation Problem Unexpected Peaks or Poor Peak Shape in Chromatogram CheckSystem Verify System Suitability Problem->CheckSystem ForcedDeg Perform Forced Degradation Studies Problem->ForcedDeg Column Select Inert Column (e.g., MaxPeak HPS, PEEK) CheckSystem->Column MobilePhase Optimize Mobile Phase (pH, Additives) ForcedDeg->MobilePhase Validation Method Validation Column->Validation Temp Adjust Column Temperature MobilePhase->Temp Temp->Validation LCMS LC-MS Analysis for Peak Identification Validation->LCMS

Caption: Troubleshooting workflow for on-column degradation.

DegradationPathway EryA_N_Oxide This compound EryA Erythromycin A (Reduction Product) EryA_N_Oxide->EryA On-Column Reduction (e.g., metal catalysis) HydrolysisProducts Hydrolysis Products (e.g., from macrolide ring cleavage) EryA_N_Oxide->HydrolysisProducts Acid/Base Catalyzed Hydrolysis

Caption: Potential on-column degradation pathways.

References

Validation & Comparative

Comparative Stability Analysis: Erythromycin A vs. Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative stability of Erythromycin (B1671065) A and its N-oxide derivative, supported by available experimental data and methodologies.

Executive Summary

Erythromycin A is highly susceptible to degradation in acidic conditions, undergoing intramolecular cyclization to form inactive products.[1] This instability is a significant drawback for its oral administration. Erythromycin A N-oxide, a metabolite of Erythromycin A, is reported to be relatively stable and is even used as a protective group in the synthesis of other macrolide antibiotics, suggesting a greater stability compared to the parent compound, although specific kinetic data for direct comparison is lacking.

Data Presentation

Due to the absence of direct comparative studies, a quantitative side-by-side comparison table cannot be constructed. Instead, the following table summarizes the known stability characteristics of each compound based on available literature.

FeatureErythromycin AThis compound
Acid Stability Highly unstable; rapidly degrades in acidic aqueous media to form anhydroerythromycin A.[1]Generally considered more stable than Erythromycin A, as it is used as a protective group in chemical syntheses.[2]
Base Stability Susceptible to hydrolysis of the lactone ring under alkaline conditions.[3]Specific data on degradation kinetics under basic conditions is not readily available.
Oxidative Stability Can be degraded by strong oxidizing agents.[4]As an N-oxide, the tertiary amine is already oxidized, which may influence its susceptibility to further oxidation.
Thermal Stability Generally stable at room temperature when protected from light, but degradation can occur at elevated temperatures.Information on specific thermal degradation kinetics is limited.
Photostability Can undergo photodegradation upon exposure to UV light.Specific data on photostability is not readily available.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to assess the stability of macrolide antibiotics. These protocols are based on studies conducted on Erythromycin A and can be adapted for a comparative study of Erythromycin A and its N-oxide.

Acid and Base Degradation Studies

Objective: To determine the degradation kinetics of the compounds in acidic and basic aqueous solutions.

Methodology:

  • Solution Preparation: Prepare stock solutions of Erythromycin A and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in acidic buffers of varying pH (e.g., pH 1.0, 2.0, 3.0) using hydrochloric acid or phosphate (B84403) buffers.

    • Basic: Dilute the stock solution in basic buffers of varying pH (e.g., pH 8.0, 9.0, 10.0) using phosphate or borate (B1201080) buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) and collect samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and identify degradation products.[5]

  • Data Analysis: Determine the degradation rate constants and half-lives by plotting the natural logarithm of the drug concentration against time.

Oxidative Degradation Study

Objective: To evaluate the stability of the compounds in the presence of an oxidizing agent.

Methodology:

  • Solution Preparation: Prepare stock solutions of Erythromycin A and this compound.

  • Stress Condition: Treat the solutions with a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Keep the mixture at room temperature, protected from light, and collect samples at different time intervals.

  • Analysis: Analyze the samples using an appropriate HPLC method.[5]

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compounds.

Methodology:

  • Sample Preparation: Prepare solutions of Erythromycin A and this compound and place them in transparent vials. Prepare control samples in amber vials to protect from light.

  • Exposure: Expose the transparent vials to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output).

  • Analysis: At specified time points, analyze the exposed and control samples by HPLC to determine the extent of degradation.

Mandatory Visualization

The following diagrams illustrate the typical workflow for a comparative stability study and the degradation pathway of Erythromycin A.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis EryA Erythromycin A Stock Acid Acidic pH EryA->Acid Base Basic pH EryA->Base Oxidative Oxidative (H2O2) EryA->Oxidative Thermal Thermal EryA->Thermal Photo Photolytic (UV/Vis) EryA->Photo EryA_N_oxide This compound Stock EryA_N_oxide->Acid EryA_N_oxide->Base EryA_N_oxide->Oxidative EryA_N_oxide->Thermal EryA_N_oxide->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Kinetics Degradation Kinetics Calculation HPLC->Kinetics

Caption: Experimental workflow for comparative stability testing.

G EryA Erythromycin A Hemiketal Erythromycin A 6,9-hemiketal EryA->Hemiketal Intramolecular Dehydration (Acidic) Anhydro Anhydroerythromycin A Hemiketal->Anhydro

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

References

Validating Erythromycin A N-oxide as a Process Impurity Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Erythromycin (B1671065) A is paramount. Process impurities, arising from the manufacturing process or degradation, must be meticulously identified, quantified, and controlled. This guide provides a comprehensive comparison of Erythromycin A N-oxide as a process impurity standard against other known related substances of Erythromycin A. The validation of this and other impurity standards is crucial for accurate analytical method development, quality control, and regulatory compliance in the pharmaceutical industry.

Comparison of this compound with Other Process Impurities

This compound is a potential impurity found in commercial preparations of erythromycin.[1] The validation of its standard is essential for its accurate monitoring. Below is a comparative table summarizing the key analytical characteristics of this compound and other significant process impurities of Erythromycin A, derived from various analytical studies.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Method(s)Key Distinguishing Features
This compound C37H67NO14749.9HPLC, LC-MSPrecursor in the synthesis of clarithromycin[1]. Identified as Erythromycin Impurity H[2].
Erythromycin B C37H67NO12717.9HPLC, LC-MSA biosynthetic variant of Erythromycin A[3].
Erythromycin C C36H65NO13719.9HPLC, LC-MSAnother biosynthetic variant of Erythromycin A[3].
N-Demethylerythromycin A C36H65NO13719.9HPLC, LC-MSA degradation product or metabolite.
Anhydroerythromycin A C37H65NO12715.9HPLC, LC-MSA degradation product formed under acidic conditions.
Erythromycin A Enol Ether C37H65NO12715.9HPLC, LC-MSAn impurity formed during synthesis or degradation.
Pseudoerythromycin A Hemiketal C37H67NO13733.9HPLC, LC-MSAn isomer and degradation product of Erythromycin A.

Experimental Protocols for Impurity Validation

The validation of this compound and other process impurity standards typically involves chromatographic techniques to ensure their identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common approach.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a representative method for the separation and quantification of Erythromycin A and its related impurities.

  • Chromatographic System:

    • Column: Waters XTerra® RP18, 5 µm, 4.6 x 250 mm (or an equivalent high pH stable C18 column).[4]

    • Mobile Phase A: A mixture of a 0.01 M dibasic sodium phosphate (B84403) buffer (adjusted to pH 10.3 with sodium hydroxide), water, and acetonitrile. A common starting ratio is 35:25:40 (v/v/v).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Program: A gradient elution may be necessary to resolve all impurities effectively. A typical gradient might involve increasing the proportion of Mobile Phase B over time.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 50°C.[4]

    • Detection: UV at 210 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the Erythromycin A sample (including potential impurities) in the mobile phase to a suitable concentration.[4]

  • Analysis:

    • Inject the sample solution into the chromatograph.

    • Record the chromatogram and measure the peak areas for Erythromycin A and all impurities.

    • Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the definitive identification of impurities, including this compound.

  • Chromatographic System:

    • Column: XTerra RP18, 5 µm, 2.1 x 250 mm.[5]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, isopropanol, 0.2 M ammonium (B1175870) acetate (B1210297) (pH 7.0), and water in a ratio of 165:105:50:680 (v/v/v/v).[5][6]

    • Flow Rate: 0.2 mL/min.[5]

    • Column Temperature: 70°C.[5][6]

    • Injection Volume: 20 µL.[5]

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Mass Analyzer: Ion trap or quadrupole mass spectrometer.

    • Data Acquisition: Full scan mode to detect all ions, and product ion scan (MS/MS) mode to fragment specific ions for structural elucidation.

  • Analysis:

    • The retention time and the mass-to-charge ratio (m/z) of the peaks are used to identify known impurities by comparing them to reference standards.

    • For unknown impurities, MS/MS fragmentation patterns are analyzed to propose a chemical structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an Erythromycin process impurity standard.

G cluster_0 Standard Preparation and Characterization cluster_1 Analytical Method Development and Validation cluster_2 Application StandardPrep Preparation of Impurity Standard (e.g., this compound) PurityAnalysis Purity Assessment (e.g., by HPLC, qNMR) StandardPrep->PurityAnalysis StructureElucidation Structural Confirmation (NMR, MS, IR) PurityAnalysis->StructureElucidation MethodDev Development of Separation Method (e.g., HPLC, UPLC) StructureElucidation->MethodDev Use of Characterized Standard Specificity Specificity/Selectivity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision (Repeatability & Intermediate Precision) MethodDev->Precision LOD_LOQ LOD & LOQ Determination MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness RoutineQC Routine Quality Control Testing of Erythromycin Batches Robustness->RoutineQC StabilityStudies Forced Degradation and Stability Studies Robustness->StabilityStudies

Workflow for Impurity Standard Validation

References

A Comparative Guide to the Cross-Reactivity of Erythromycin A N-oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is a critical parameter. When detecting a parent drug like Erythromycin A, it is essential to understand the potential interference from its metabolites, such as Erythromycin A N-oxide. This guide provides a comparative analysis of the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for Erythromycin A, supported by experimental data and detailed protocols.

Understanding Cross-Reactivity in Immunoassays

In competitive immunoassays, cross-reactivity occurs when a substance structurally similar to the target analyte binds to the antibody, leading to an inaccurate quantification of the intended analyte. The degree of cross-reactivity is a measure of the assay's specificity. A lower cross-reactivity percentage indicates a higher specificity for the target analyte.

The formation of this compound is a metabolic pathway for Erythromycin A. The modification of the dimethylamino group on the desosamine (B1220255) sugar to an N-oxide can alter the molecule's binding affinity to antibodies raised against the parent compound.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other macrolide antibiotics in a commercially available Erythromycin ELISA kit. The data is presented as a percentage of the cross-reactivity of Erythromycin A, which is set at 100%.

CompoundCross-Reactivity (%)
Erythromycin A100%
This compound < 0.1%
Erythromycin B< 0.1%
Clarithromycin< 0.1%
Azithromycin< 0.1%
Roxithromycin< 0.1%
Tylosin< 0.1%
Spiramycin< 0.1%

Data sourced from a representative Erythromycin ELISA kit product manual.

The data clearly indicates that the immunoassay exhibits high specificity for Erythromycin A, with negligible cross-reactivity from its major metabolite, this compound, and other common macrolide antibiotics. This high specificity is crucial for accurately quantifying Erythromycin A levels without significant interference from its metabolite.

Experimental Protocol for Determining Cross-Reactivity

The determination of cross-reactivity in a competitive immunoassay involves comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody (IC50) to the IC50 of the target analyte.

Principle of Competitive ELISA

In this assay format, a known amount of enzyme-labeled Erythromycin competes with any Erythromycin present in the sample or standard for a limited number of antibody binding sites on a microtiter plate. The amount of bound enzyme is inversely proportional to the concentration of Erythromycin in the sample.

Materials
  • Microtiter plate pre-coated with anti-Erythromycin antibodies

  • Erythromycin A standard solutions

  • This compound and other potential cross-reactant solutions

  • Erythromycin-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure
  • Preparation of Standards and Cross-Reactants:

    • Prepare a series of dilutions for the Erythromycin A standard (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).

    • Prepare a series of dilutions for this compound and other potential cross-reactants over a wider concentration range (e.g., 1, 10, 100, 1000, 10000 ng/mL).

  • Assay Protocol:

    • Add a fixed volume of standard or cross-reactant solution to the respective wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the Erythromycin-HRP conjugate to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance of each well at the appropriate wavelength.

  • Data Analysis and Calculation:

    • Plot the absorbance values against the logarithm of the concentration for the Erythromycin A standard and each potential cross-reactant.

    • Determine the IC50 value for Erythromycin A and each cross-reactant from their respective dose-response curves. The IC50 is the concentration that results in 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Erythromycin A / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Concepts

To further clarify the experimental and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

cross_reactivity_logic cluster_assay Immunoassay Specificity cluster_result Result Interpretation EryA Erythromycin A (Target Analyte) Antibody Anti-Erythromycin Antibody EryA->Antibody High Affinity Binding EryA_N_oxide This compound (Metabolite) EryA_N_oxide->Antibody Low Affinity Binding (Cross-Reactivity) High_Specificity High Specificity (Low Cross-Reactivity) Antibody->High_Specificity Leads to Accurate_Quantification Accurate Quantification of Erythromycin A High_Specificity->Accurate_Quantification

Caption: Logical relationship of immunoassay specificity.

competitive_elisa_workflow start Start add_sample Add Sample/Standard (Erythromycin A or Cross-Reactant) start->add_sample add_conjugate Add Erythromycin-HRP Conjugate add_sample->add_conjugate incubation1 Incubate (Competitive Binding) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate IC50 and % Cross-Reactivity read_plate->calculate

Caption: Workflow for a competitive ELISA experiment.

Conclusion

The experimental data demonstrates that well-designed immunoassays for Erythromycin A can achieve a high degree of specificity, with minimal cross-reactivity from its N-oxide metabolite. For researchers in drug development and related fields, this high specificity is paramount for obtaining accurate and reliable quantitative data on the parent drug's concentration in various biological matrices. The detailed protocol provided herein offers a robust framework for the validation of such immunoassays and the assessment of potential cross-reactivity from other metabolites and structurally related compounds.

A Comparative Analysis of the Cytotoxicity of Erythromycin A and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the macrolide antibiotic Erythromycin (B1671065) A and its primary metabolite, Erythromycin A N-oxide. The information presented herein is intended to support research and development efforts in the fields of pharmacology and toxicology.

Executive Summary

Erythromycin A is a widely prescribed antibiotic, and understanding the toxic potential of its metabolites is crucial for a comprehensive safety assessment. This guide synthesizes the available, though limited, information on the cytotoxicity of Erythromycin A and its N-oxide derivative. While data on Erythromycin A's cytotoxicity is available, there is a notable absence of direct comparative studies involving this compound in the current scientific literature. This document, therefore, presents the existing data for Erythromycin A and offers a discussion on the potential cytotoxicity of its N-oxide metabolite based on general toxicological principles.

Quantitative Data on Cytotoxicity

Direct comparative quantitative data on the cytotoxicity of Erythromycin A and this compound is not available in the reviewed scientific literature. However, studies have evaluated the cytotoxic effects of Erythromycin A in various cell lines. The following table summarizes representative data for Erythromycin A.

CompoundCell LineAssayEndpointResultCitation
Erythromycin A Human Liver Cells (Chang)MTT AssayCell ViabilityLeast toxic among several tested macrolides.[1]
Erythromycin A Human Liver Cells (Chang)Protein ContentCellular ProteinLeast toxic among several tested macrolides.[1]
Erythromycin Estolate Human Liver Cells (Chang)MTT AssayCell ViabilityMost toxic among several tested macrolides.[1]
Erythromycin Estolate Human Liver Cells (Chang)Protein ContentCellular ProteinMost toxic among several tested macrolides.[1]

Note: Erythromycin estolate, a derivative of Erythromycin A, has demonstrated higher cytotoxicity compared to the base form, which is important context when considering potential structure-activity relationships.[1][2]

Discussion on this compound Cytotoxicity

This compound is a known metabolite of Erythromycin A[3]. While it is commercially available for research purposes, dedicated studies on its cytotoxic effects are scarce. In the absence of direct experimental data, the cytotoxic potential of this compound can be considered from a theoretical standpoint. The N-oxidation of a tertiary amine, such as the one present in the desosamine (B1220255) sugar of Erythromycin A, can alter the molecule's physicochemical properties and its interaction with biological targets. Generally, N-oxide metabolites can be more polar than the parent drug, which may affect their cellular uptake and distribution. The toxicological impact of N-oxidation varies; it can be a detoxification pathway, or in some cases, lead to the formation of more reactive species. For some compounds, N-oxides have been shown to possess cytotoxic activity by interfering with cellular membranes and energy metabolism[4]. However, without specific studies on this compound, any assessment of its cytotoxicity remains speculative.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for assessing cytotoxicity using the MTT assay, a common method for evaluating the in-vitro cytotoxic effects of antibiotics.[1]

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of a test compound on a specific cell line by measuring mitochondrial metabolic activity.

Materials:

  • Target cell line (e.g., HepG2 human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds: Erythromycin A and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of Erythromycin A and this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Line Culture (e.g., HepG2) seeding Seed Cells in 96-well Plate prep_cells->seeding prep_compounds Prepare Stock Solutions (Erythromycin A & N-oxide) treatment Treat Cells with Serial Dilutions prep_compounds->treatment seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare Cytotoxicity ic50->comparison

Caption: Workflow for comparing the cytotoxicity of Erythromycin A and its N-oxide.

Potential Signaling Pathway for Erythromycin-Induced Hepatotoxicity

G Erythromycin Erythromycin A Metabolism CYP450 Metabolism (e.g., CYP3A4) Erythromycin->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria Stress Oxidative Stress ROS->Stress Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: A potential pathway of Erythromycin A-induced hepatotoxicity.

Conclusion

The available scientific literature provides a foundational understanding of the cytotoxicity of Erythromycin A, indicating it is generally less toxic than some of its derivatives like erythromycin estolate.[1] However, a significant knowledge gap exists regarding the cytotoxic profile of its metabolite, this compound. To ensure a thorough risk assessment of Erythromycin A, further in-vitro studies directly comparing the cytotoxicity of the parent drug and its N-oxide metabolite are warranted. The experimental protocol and workflow provided in this guide offer a framework for conducting such essential comparative analyses.

References

In vitro metabolism comparison of Erythromycin A and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Erythromycin A, a widely prescribed macrolide antibiotic, and its N-oxide metabolite present distinct metabolic profiles in vitro. Understanding these differences is crucial for drug development professionals and researchers investigating drug metabolism, pharmacokinetics, and potential drug-drug interactions. This guide provides a comprehensive comparison of their in vitro metabolism, supported by experimental data and detailed protocols.

Key Metabolic Pathways: A Tale of Two Reactions

The in vitro metabolism of Erythromycin A is primarily characterized by an oxidative process, while its N-oxide metabolite predominantly undergoes reduction.

Erythromycin A is metabolized in human liver microsomes mainly through N-demethylation , a reaction catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][2] This process involves the removal of a methyl group from the dimethylamino group of the desosamine (B1220255) sugar, leading to the formation of N-desmethylerythromycin A.

In contrast, Erythromycin A N-oxide can be metabolized back to its parent compound, Erythromycin A, through reduction . This reductive pathway has been observed in liver microsomes and can be mediated by the cytochrome P450 system, particularly under anaerobic conditions.[3][4] Some evidence suggests that this reduction may even occur non-enzymatically, catalyzed by the heme moiety of cytochrome P450.

Quantitative Comparison of Metabolic Rates

While direct comparative kinetic studies for both compounds under identical conditions are limited in the available literature, we can summarize the known quantitative data for the primary metabolic pathway of Erythromycin A.

CompoundMetabolic PathwayEnzyme SystemKm (µM)Vmax (pmol/min/mg protein)Source
Erythromycin A N-demethylationHuman Liver Microsomes (pooled)88345[1]
Expressed Human CYP3A433130[1]
This compound Reduction to Erythromycin ARat Liver MicrosomesNot ReportedNot Reported[3][4]

Note: The lack of reported kinetic parameters for the in vitro reduction of this compound highlights a gap in the current literature and an area for future research.

Visualizing the Metabolic Fates

The distinct metabolic pathways of Erythromycin A and its N-oxide can be visualized to better understand their transformations within an in vitro setting.

cluster_erythromycin_a Erythromycin A Metabolism Erythromycin A Erythromycin A N-desmethylerythromycin A N-desmethylerythromycin A Erythromycin A->N-desmethylerythromycin A N-demethylation (CYP3A4)

Metabolic pathway of Erythromycin A.

cluster_erythromycin_a_n_oxide This compound Metabolism This compound This compound Erythromycin A Erythromycin A This compound->Erythromycin A Reduction (Cytochrome P450)

Metabolic pathway of this compound.

Experimental Protocols

To facilitate further research, detailed methodologies for assessing the in vitro metabolism of both compounds are provided below.

Protocol 1: In Vitro N-demethylation of Erythromycin A using Human Liver Microsomes

This protocol is designed to quantify the formation of N-desmethylerythromycin A from Erythromycin A.

1. Materials:

  • Human liver microsomes (pooled)

  • Erythromycin A

  • N-desmethylerythromycin A (as a standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination and sample preparation)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer.

  • Add Erythromycin A to the reaction mixture at various concentrations to determine kinetic parameters.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence and quantity of N-desmethylerythromycin A using a validated LC-MS/MS method.[5]

3. Data Analysis:

  • Quantify the formation of N-desmethylerythromycin A by comparing its peak area to that of the standard curve.

  • Calculate the rate of metabolism (e.g., in pmol/min/mg protein).

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Vitro Reduction of this compound using Liver Microsomes

This protocol is adapted for measuring the conversion of this compound back to Erythromycin A under anaerobic conditions.

1. Materials:

  • Liver microsomes (e.g., from rat or human)

  • This compound

  • Erythromycin A (as a standard)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Anaerobic chamber or system for creating an oxygen-free environment (e.g., nitrogen or argon gas)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare all solutions and materials and place them in an anaerobic chamber to deoxygenate.

  • In the anaerobic chamber, prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.

  • Add this compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time under anaerobic conditions.

  • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples and analyze the supernatant for the formation of Erythromycin A by LC-MS/MS.[5]

3. Data Analysis:

  • Quantify the amount of Erythromycin A formed.

  • Determine the rate of reduction.

Experimental Workflow Visualization

The general workflow for conducting these in vitro metabolism studies can be illustrated as follows:

cluster_workflow In Vitro Metabolism Experimental Workflow Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubation (37°C) Pre-incubation (37°C) Prepare Reaction Mixture->Pre-incubation (37°C) Initiate Reaction (add cofactor) Initiate Reaction (add cofactor) Pre-incubation (37°C)->Initiate Reaction (add cofactor) Incubation (37°C) Incubation (37°C) Initiate Reaction (add cofactor)->Incubation (37°C) Terminate Reaction Terminate Reaction Incubation (37°C)->Terminate Reaction Sample Processing (e.g., Centrifugation) Sample Processing (e.g., Centrifugation) Terminate Reaction->Sample Processing (e.g., Centrifugation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (e.g., Centrifugation)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General workflow for in vitro metabolism studies.

References

Unveiling Erythromycin's Hidden Counterpart: A Comparative Guide to Erythromycin A N-oxide Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of Erythromycin (B1671065) A N-oxide, a potential impurity in erythromycin samples. We delve into the experimental protocols of leading analytical techniques and present supporting data to facilitate informed decisions in quality control and drug development.

Erythromycin A N-oxide is a known impurity and a metabolite of erythromycin A, a widely used macrolide antibiotic.[1][2] Its presence in erythromycin samples needs to be carefully monitored to ensure the safety and efficacy of the final drug product. This guide explores the two primary analytical techniques for erythromycin impurity profiling: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, such as the need for quantitative accuracy, the identification of unknown impurities, and the desired level of sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, allowing for molecular weight determination.
Primary Use Quantification of known impurities with established reference standards.Identification of unknown impurities and confirmation of known impurities. Can also be used for quantification.
Sensitivity Generally lower than LC-MS.High sensitivity, capable of detecting trace-level impurities.
Specificity Good, but co-eluting compounds with similar UV spectra can interfere.Excellent, as it provides molecular weight information, significantly reducing ambiguity.
Cost Relatively lower equipment and operational costs.Higher initial investment and maintenance costs.

Quantitative Impurity Profile of a Commercial Erythromycin Sample

ImpurityRetention Time (min)Relative Amount (%)
Erythromycin A25.595.2
Anhydroerythromycin A (Impurity D)32.10.8
Erythromycin A Enol Ether (Impurity E)35.80.5
Pseudoerythromycin A Enol Ether (Impurity F)38.20.3
This compound (Impurity H) 18.9 0.2
Erythromycin B28.41.5
Erythromycin C23.11.0
Other Minor Impurities-< 0.5

This data is representative and serves as an illustrative example. Actual impurity levels may vary between different batches and manufacturers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the two primary techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is well-suited for the routine quality control of erythromycin samples to quantify known impurities like this compound.[3][4]

Chromatographic Conditions:

  • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 5% (v/v) buffer solution (35g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with o-phosphoric acid), 35% (v/v) acetonitrile (B52724), and 60% (v/v) water.[3]

  • Mobile Phase B: 5% (v/v) phosphate buffer (pH 7.0), 45% (v/v) water, and 50% (v/v) acetonitrile.[3]

  • Gradient Program:

    • 0-45 min: 100% A

    • 45-47 min: 0% A, 100% B

    • 47-63 min: 100% B

    • 63-65 min: 100% A

    • 65-70 min: 100% A

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 100 µL[3]

  • Column Temperature: 65°C[3]

  • Detection: UV at 215 nm[4]

Sample Preparation:

  • Accurately weigh and dissolve the erythromycin sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities, including N-oxides, especially in complex matrices or during forced degradation studies.[5][6]

Chromatographic and Mass Spectrometric Conditions:

  • Column: XTerra RP18 (e.g., 150 mm x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A volatile mobile phase is required, for example, a gradient of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is typically used.[5]

  • Data Acquisition: Full scan mode for initial screening and product ion scan (MS/MS) for structural confirmation.

Sample Preparation:

  • Prepare the sample as described for HPLC, using a volatile solvent system compatible with MS detection.

  • The concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for impurity profiling.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Erythromycin Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on RP-C18 Column inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

HPLC Experimental Workflow for Erythromycin Impurity Profiling.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation weigh Weigh Erythromycin Sample dissolve Dissolve in Volatile Solvent weigh->dissolve filter Filter if Necessary dissolve->filter inject Inject into LC-MS System filter->inject separate Separation on RP Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze extract Extract Ion Chromatograms analyze->extract identify Identify Impurities by m/z extract->identify elucidate Elucidate Structure (MS/MS) identify->elucidate

LC-MS Workflow for Identification of Erythromycin Impurities.

Conclusion

The comprehensive profiling of impurities, such as this compound, is a critical aspect of ensuring the quality and safety of erythromycin drug products. While RP-HPLC with UV detection provides a robust and cost-effective method for the routine quantification of known impurities, LC-MS offers unparalleled specificity and sensitivity for the identification of unknown degradation products and impurities. The selection of the most appropriate technique will depend on the specific analytical goals, with a combination of both often providing the most complete picture of the impurity profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and validate their own analytical strategies for the monitoring of this compound and other related substances.

References

A Head-to-Head Comparison of Analytical Methods for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065) A N-oxide is a known impurity and degradation product of the macrolide antibiotic Erythromycin A. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of erythromycin-based pharmaceutical products. This guide provides a comprehensive head-to-head comparison of various analytical methods for the determination of Erythromycin A N-oxide, supported by experimental data from published literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of erythromycin and its related substances, including the N-oxide derivative. These methods are valued for their robustness and are commonly employed in quality control laboratories.

A prevalent approach involves reversed-phase HPLC. A study detailing a stability-indicating HPLC method successfully separated Erythromycin A from its impurities, including this compound (also referred to as Impurity H), using a C18 column.[1][2][3] The detection is typically performed at a wavelength of around 215 nm, where erythromycin and its derivatives exhibit UV absorbance.[1][2][4]

Experimental Protocol: HPLC-UV

A representative HPLC-UV method for the analysis of Erythromycin A and its impurities is summarized below.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: A gradient elution using a mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 215 nm[1][2]

  • Injection Volume: 100 µL[2]

Sample Preparation:

A portion of the sample is accurately weighed and dissolved in a suitable solvent, which is often a mixture of the mobile phase components. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC-UV, making them particularly useful for the detection and quantification of trace-level impurities.[5][6] These methods are instrumental in forced degradation studies and for the characterization of unknown degradation products.[5]

LC-MS/MS methods for erythromycin analysis often utilize a reversed-phase column and a mobile phase compatible with mass spectrometry, typically consisting of acetonitrile (B52724) and water with additives like ammonium acetate (B1210297) or formic acid to enhance ionization.[7] The analysis is frequently performed in the multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.[6][7]

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS method for the quantification of erythromycin in biological matrices, which can be adapted for this compound, is outlined below.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Inertsil ODS-2 (50 mm x 3.0 mm, 5 µm) with a C8 guard column[7]

  • Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid[7]

  • Flow Rate: 0.7 mL/min[7]

  • Ionization Source: Turbo-Ionspray (a type of electrospray ionization)[7]

  • Mass Spectrometer: Triple quadrupole[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

Sample Preparation (for plasma samples):

This involves a liquid-liquid extraction procedure. Plasma samples are first alkalized, followed by extraction with an organic solvent. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.[7]

Method Performance Comparison

The following table summarizes the quantitative performance parameters of the different analytical methods for the analysis of erythromycin and its related substances, including what can be inferred for this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) In the range of ngAs low as 0.25 ng/mL[6]
Limit of Quantification (LOQ) In the range of ng0.5 ng/mL[7]
Linearity (r²) > 0.99[8]≥ 0.991[6]
Accuracy (% Recovery) Typically within 98-102%88-105%[7]
Precision (%RSD) < 2%< 1.5%[8]

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for HPLC-UV and LC-MS/MS analyses.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Alkalization Alkalization Plasma->Alkalization Extraction Liquid-Liquid Extraction Alkalization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection MassSpec Mass Spectra Acquisition Detection->MassSpec Quantification Data Analysis & Quantification MassSpec->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific requirements of the analysis. For routine quality control where sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution. However, for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the superior method. The detailed protocols and comparative data presented in this guide can assist researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their needs.

References

Comparative Analysis of Erythromycin A N-oxide from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of high-quality reagents is paramount to ensure the accuracy and reproducibility of experimental results. Erythromycin A N-oxide, a key metabolite and impurity of the macrolide antibiotic Erythromycin A, is available from several suppliers. This guide provides a comparative overview of this compound from various commercial sources, supported by standardized experimental protocols for in-house validation.

Supplier Specifications

A summary of publicly available data from various suppliers is presented below. It is important to note that this information is based on the suppliers' own reporting and should be independently verified.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Simson Pharma Limited Certificate of Analysis provided with every compound820978-34-5C37H67NO14749.93
USP Store [1]Pharmaceutical Analytical Impurity992-65-4C37H67NO14-
Santa Cruz Biotechnology [2]Not specified992-65-4C37H67NO14749.92
TOKU-E [3]>98% by HPLC992-65-4C37H67NO14749.9
Cayman Chemical [4]≥95%992-65-4C37H67NO14749.9
LGC Standards [5]High-quality pharmaceutical reference standards992-65-4--
Pharmaffiliates [6]Not specified992-65-4C37H67NO14749.93

Experimental Protocols for Comparative Analysis

To ensure the suitability of this compound for specific research applications, a series of validation experiments are recommended. The following protocols outline standardized methods for assessing purity, potency, and stability.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound and identifies any related impurities.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of 0.02 M phosphate buffer (pH 6.5) and acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (4.6 x 150 mm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Potency Determination by Microbiological Assay

This assay assesses the biological activity of this compound by measuring its ability to inhibit the growth of a susceptible microorganism.

Materials:

  • This compound samples

  • Reference standard of Erythromycin with known potency

  • Susceptible microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Culture medium (e.g., Mueller-Hinton agar)

  • Phosphate buffer (0.05 M, pH 8.0)

  • Sterile petri dishes and cylinders

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Standard and Sample Solutions:

    • Prepare stock solutions of the reference standard and each this compound sample in a suitable solvent (e.g., methanol:water 4:1).

    • Create a series of working dilutions in 0.05 M phosphate buffer (pH 8.0) to achieve concentrations of 25, 50, and 100 IU/mL.[7]

  • Agar Plate Preparation: Pour the inoculated culture medium into petri dishes and allow it to solidify.

  • Assay:

    • Place sterile cylinders onto the surface of the agar.

    • Fill the cylinders with the different concentrations of the standard and sample solutions.

  • Incubation: Incubate the plates at 30-37°C until clear zones of inhibition are visible.

  • Data Analysis: Measure the diameter of the inhibition zones. The potency of the sample is calculated by comparing its dose-response curve to that of the reference standard using a parallel-line model.[7]

Stability Testing under Stress Conditions

Forced degradation studies help to evaluate the intrinsic stability of this compound from different suppliers.

Materials:

  • This compound samples

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system as described in the purity analysis protocol

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.[8][9]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl.[8]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[8]

  • Analysis: Dilute the stressed samples with the mobile phase to an appropriate concentration and analyze by HPLC to determine the percentage of degradation and identify major degradation products.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the experimental workflow and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement cluster_analysis Comparative Analysis Supplier A Supplier A Purity (HPLC) Purity (HPLC) Supplier A->Purity (HPLC) Potency (Microbiological Assay) Potency (Microbiological Assay) Supplier A->Potency (Microbiological Assay) Stability (Forced Degradation) Stability (Forced Degradation) Supplier A->Stability (Forced Degradation) Supplier B Supplier B Supplier B->Purity (HPLC) Supplier B->Potency (Microbiological Assay) Supplier B->Stability (Forced Degradation) Supplier C Supplier C Supplier C->Purity (HPLC) Supplier C->Potency (Microbiological Assay) Supplier C->Stability (Forced Degradation) Data Evaluation Data Evaluation Purity (HPLC)->Data Evaluation Potency (Microbiological Assay)->Data Evaluation Stability (Forced Degradation)->Data Evaluation Supplier Selection Supplier Selection Data Evaluation->Supplier Selection

Caption: Experimental workflow for the comparative analysis of this compound.

signaling_pathway Erythromycin Erythromycin CYP3A4 CYP3A4 Erythromycin->CYP3A4 Metabolism Bacterial Ribosome (50S) Bacterial Ribosome (50S) Erythromycin->Bacterial Ribosome (50S) This compound This compound CYP3A4->this compound Oxidation Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosome (50S)->Protein Synthesis Inhibition

Caption: Simplified metabolic and action pathway of Erythromycin.

By following these standardized protocols and considering the supplier-provided information, researchers can make an informed decision on the most suitable source of this compound for their specific needs, ensuring the integrity and reliability of their scientific investigations.

References

A Comparative Guide to Erythromycin: From Quantification of Related Substances to Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of erythromycin (B1671065) and its related substances, including Erythromycin A N-oxide. It further delves into the clinical outcomes associated with erythromycin treatment and presents a comparative analysis with alternative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data and protocols to support further investigation and decision-making.

Section 1: Quantification of Erythromycin and Related Substances

Accurate quantification of erythromycin and its impurities, such as this compound, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most robust and widely used methods.

Comparative Analytical Methods

The following table summarizes different analytical methods employed for the quantification of erythromycin and its related compounds.

MethodAnalyte(s)Sample MatrixKey Performance CharacteristicsReference
RP-HPLC Erythromycin and related impurities (including this compound)Pharmaceutical TabletsColumn: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm)Mobile Phase: Gradient elution with di-potassium hydrogen phosphate (B84403) buffer (pH 7.0), acetonitrile (B52724), and waterDetection: UV at 215 nmKey Benefit: High specificity and accuracy for impurity profiling.[1][2][1][2]
Isocratic HPLC Erythromycin and related substancesEnteric-Coated TabletsColumn: C18 PolymericMobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9): acetonitrile (60:40)Detection: UV at 205 nmKey Benefit: Method applicable to various erythromycin formulations.[3][3]
HPLC with Mass Spectrometry Erythromycin and degradation productsDrug SubstanceKey Benefit: Enables characterization of degradation products formed under stress conditions.[4][5][4][5]
UV-Visible Spectrophotometry ErythromycinPharmaceutical Dosage FormsWavelength: 285 nmSolvent: Methanol (B129727)Linearity: 1-9 µg/mlKey Benefit: Simple, rapid, and cost-effective for routine analysis.[6][7][6][7]
Transmission Fourier Transform Infrared (FTIR) Spectroscopy ErythromycinPharmaceutical FormulationAnalytical Band: Carbonyl (C=O) band (1743-1697 cm⁻¹)LOD: 0.006 mg g⁻¹LOQ: 0.018 mg g⁻¹Key Benefit: Non-destructive and requires minimal sample preparation.[8][8]
Magnetic Solid Phase Extraction-Spectrophotometry Erythromycin and DoxycyclineWater SamplesKey Benefit: Effective for extraction and pre-concentration from aqueous samples.[9][9]
Experimental Protocols
  • Sample Preparation:

    • Weigh and finely powder a representative number of erythromycin tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of erythromycin and transfer it to a volumetric flask.

    • Dissolve the powder in a suitable diluent (e.g., a mixture of buffer and organic solvent).

    • Sonicate for a specified time to ensure complete dissolution and then dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: A buffer solution of 35.0 g of di-potassium hydrogen phosphate in 1000 mL of water, with the pH adjusted to 7.0 using dilute o-phosphoric acid.

    • Mobile Phase B: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile (5:45:50 v/v/v).

    • Gradient Program: A time-based gradient is run to separate the impurities from the main erythromycin peak.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Column Temperature: 65°C.

    • Detection: UV at 215 nm.

  • Data Analysis:

    • Identify and quantify erythromycin and its impurities by comparing their retention times and peak areas with those of certified reference standards.

    • Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

  • Standard Solution Preparation:

    • Accurately weigh a quantity of erythromycin reference standard and dissolve it in methanol to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 1-9 µg/mL).

  • Sample Solution Preparation:

    • Prepare a solution of the erythromycin formulation in methanol at a known theoretical concentration.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 285 nm) using a UV-Visible spectrophotometer with methanol as a blank.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of erythromycin in the sample solution from the calibration curve.

Diagrams

analytical_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Tablet Sample powder Powdering & Weighing start->powder dissolve Dissolution in Diluent powder->dissolve filter Filtration (0.45 µm) dissolve->filter hplc RP-HPLC System filter->hplc detector UV Detector (215 nm) hplc->detector chromatogram Chromatogram Acquisition detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for RP-HPLC analysis of Erythromycin tablets.

Section 2: Clinical Outcomes of Erythromycin Treatment

Erythromycin is a macrolide antibiotic used to treat a variety of bacterial infections.[10] Its clinical efficacy has been evaluated in numerous studies for different indications, particularly respiratory tract infections.

Efficacy in Respiratory Tract Infections
IndicationStudy DesignKey FindingsReference
Acute Bronchitis Randomized, double-blind, placebo-controlledErythromycin significantly reduced the number of missed workdays (0.81 vs. 2.16 days for placebo). However, it did not significantly improve symptoms like cough or chest congestion.[11][12][11][12]
Acute Respiratory Tract Infections Single-blind, multicentre, randomizedBoth erythromycin base (1 g/day ) and erythromycin ethylsuccinate (2 g/day ) were highly effective, with approximately 90% of patients cured or improved. Erythromycin base was associated with more gastrointestinal side effects.[13][14][13][14]
Mycoplasma Pneumonia in Children Systematic review and meta-analysisNo significant difference in clinical efficacy compared to conventional treatments. Erythromycin showed a significant advantage in safety with fewer adverse reactions.[15][15]
Chronic Obstructive Pulmonary Disease (COPD) Randomized, double-blind, placebo-controlledSix months of erythromycin treatment significantly decreased neutrophil counts in sputum and reduced the rate of exacerbations.[16][16]
Anti-Inflammatory Effects

Beyond its antibacterial properties, erythromycin has demonstrated anti-inflammatory effects. In a study on influenza virus-induced lung injury in mice, erythromycin administration improved survival rates, inhibited the induction of interferon-gamma, and reduced the number of inflammatory cells in the lungs.[17]

Other Clinical Applications

Erythromycin is also investigated for its potential in other conditions, including:

  • Sepsis: A clinical trial investigated the immunologic effect and clinical impact of erythromycin in septic patients.[18]

  • Gastroparesis: It is studied for its prokinetic effects to improve gastric emptying.[10]

  • Prevention of Postoperative Infections: A study is evaluating the use of erythromycin and neomycin to prevent infections after colorectal surgery.[19]

Diagrams

erythromycin_action cluster_antibacterial Antibacterial Action cluster_antiinflammatory Anti-Inflammatory Action erythromycin_ab Erythromycin ribosome Bacterial 50S Ribosomal Subunit erythromycin_ab->ribosome protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis bacterial_death Bacteriostatic/Bactericidal Effect protein_synthesis->bacterial_death erythromycin_ai Erythromycin inflammatory_cells Neutrophils, etc. erythromycin_ai->inflammatory_cells cytokines Reduced Pro-inflammatory Cytokines inflammatory_cells->cytokines inflammation_reduction Decreased Inflammation cytokines->inflammation_reduction

References

A Comparative Guide to Bioanalytical Method Validation for Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. Erythromycin A N-oxide is a key metabolite of the widely used macrolide antibiotic, Erythromycin. This guide provides a comparative overview of two distinct bioanalytical methods for the validation of this compound quantification in human plasma: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This comparison is based on established principles of bioanalytical method validation and draws upon existing methodologies for the parent compound, Erythromycin, to propose robust protocols for its N-oxide metabolite. The selection between these methods will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Performance Comparison

The following table summarizes the anticipated performance characteristics of the LC-MS/MS and HPLC-UV methods for the bioanalytical validation of this compound.

ParameterLC-MS/MS MethodHPLC-UV Method
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL1000 ng/mL
Linearity (Correlation Coefficient, r²) >0.998>0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)
Selectivity High (Mass-based)Moderate
Matrix Effect Potential for ion suppression/enhancementGenerally lower
Analysis Time per Sample ~5 minutes~15 minutes

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below. These protocols serve as a comprehensive starting point for method development and validation.

Method 1: High-Sensitivity LC-MS/MS Method

This method is designed for studies requiring high sensitivity for the detection of low concentrations of this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally related compound).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A validated UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • This compound: To be determined by direct infusion (e.g., Q1: 750.5 -> Q3: specific product ion).

    • Internal Standard: To be determined based on the selected compound.

Method 2: Widely Accessible HPLC-UV Method

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1M sodium carbonate solution to basify the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. HPLC-UV Conditions

  • HPLC System: A validated HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 7.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Method Validation Workflow

The validation of any bioanalytical method is essential to ensure its reliability and reproducibility. The following diagram illustrates a typical workflow for the validation process.

Bioanalytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment (e.g., Specificity, LLOQ Estimation) method_dev->pre_validation full_validation Full Method Validation pre_validation->full_validation linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) full_validation->accuracy_precision selectivity Selectivity & Specificity full_validation->selectivity matrix_effect Matrix Effect full_validation->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) full_validation->stability recovery Extraction Recovery full_validation->recovery documentation Documentation & Reporting linearity->documentation accuracy_precision->documentation selectivity->documentation matrix_effect->documentation stability->documentation recovery->documentation end Validated Method Ready for Sample Analysis documentation->end

Caption: Bioanalytical method validation workflow.

Safety Operating Guide

Proper Disposal of Erythromycin A N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational disposal of Erythromycin (B1671065) A N-oxide, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Erythromycin A N-oxide is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is designated as slightly hazardous to water (Water Hazard Class 1).[1] Therefore, it is imperative to prevent its entry into sewer systems, surface water, or groundwater.[1]

When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In the case of a spill, the material should be picked up mechanically (e.g., swept up) to avoid dust formation and placed in a suitable, sealed container for disposal.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as non-hazardous (also known as non-RCRA) pharmaceutical waste.[3][4] The preferred method for disposal of non-hazardous pharmaceutical waste is incineration to prevent the introduction of active pharmaceutical ingredients into the environment.[3][5]

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Do not mix this compound waste with other waste streams, particularly hazardous waste (e.g., flammable solvents, corrosive materials) or incompatible substances like strong oxidizing agents.[2][3][6]

  • Segregate solid waste from any liquid waste containing the compound.

2. Containerization and Labeling:

  • Place solid this compound waste into a designated, leak-proof, and clearly labeled container.[4][7]

  • The container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should clearly state "this compound."[3]

  • If using a common laboratory waste container for non-hazardous pharmaceuticals, ensure it is appropriately color-coded if required by your institution (white containers with blue lids are often used for non-RCRA pharmaceutical waste).[3]

3. Storage:

  • Store the sealed waste container in a secure, designated area away from general laboratory traffic and incompatible chemicals.[4][8]

  • This storage area should be inaccessible to unauthorized personnel.[4]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[8][9]

  • Provide the waste manifest with an accurate description of the container's contents.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol).

  • The rinsate must be collected and disposed of as chemical waste following the procedures above.[10]

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[9][10]

Quantitative Data
ParameterValueSource CompoundReference
Aquatic Toxicity
EC50 (Activated Sludge - Heterotrophic)269.4 mg/LErythromycin[11]
EC50 (Activated Sludge - Nitrifier)1243.1 mg/LErythromycin[11]
Acute Oral Toxicity
LD50 (Rat)4,600 mg/kgErythromycin[2][6][12]
LD50 (Mouse)2,580 mg/kgErythromycin[6]
Bioaccumulation Potential
n-octanol/water (log KOW)3.06Erythromycin[13]

EC50 (Half-maximal effective concentration): The concentration of a substance that causes a 50% maximal response. LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. log KOW: A measure of the lipophilicity of a substance and its potential to bioaccumulate.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the procedure for preparing solid this compound waste for collection by a licensed disposal service.

Objective: To safely containerize and label this compound waste for proper disposal via incineration.

Materials:

  • This compound waste (solid)

  • Designated non-hazardous pharmaceutical waste container (sealable, leak-proof)

  • Waste label

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Spatula or scoop

  • Chemical fume hood (if there is a risk of dust generation)

Procedure:

  • Don Personal Protective Equipment: Put on safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Prepare the Waste Container: Obtain a designated waste container that is compatible with the chemical waste. Ensure the container is clean and dry.

  • Label the Container: Affix a waste label to the container. Fill in the required information, including:

    • Generator's Name and Laboratory Information

    • Accumulation Start Date

    • Chemical Contents: "this compound"

    • Check any boxes indicating it is non-hazardous.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the prepared container using a spatula or scoop. If the material is a fine powder, perform this transfer in a chemical fume hood to minimize inhalation risk.

  • Seal the Container: Securely close the lid on the waste container to prevent any spills or release of contents.

  • Decontaminate Tools: Clean the spatula or scoop used for the transfer.

  • Store for Pickup: Place the sealed and labeled container in your laboratory's designated waste accumulation area.

  • Schedule Disposal: Follow your institution's procedures to schedule a pickup by the EHS department or a licensed waste disposal vendor.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships in the disposal process for this compound.

A Start: This compound Waste Generated B Identify Waste & Consult SDS A->B C Is it Hazardous Waste (per RCRA)? B->C D No (Non-RCRA Pharmaceutical Waste) C->D No E Yes C->E Yes F Segregate from other waste streams D->F K Follow Hazardous Waste Disposal Protocol (Contact EHS) E->K G Containerize in a sealed, compatible container F->G H Label container: 'Non-Hazardous Pharmaceutical Waste for Incineration' + Chemical Name G->H I Store in designated secure area H->I J Arrange pickup by licensed waste vendor for incineration I->J L End of Process J->L K->L cluster_spill Spill Response Protocol Spill Spill Occurs PPE Don Appropriate PPE (Gloves, Goggles) Spill->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up spill mechanically (Sweep, do not create dust) Contain->Cleanup Collect Collect waste in a sealed container Cleanup->Collect Dispose Dispose of as Non-Hazardous Pharmaceutical Waste Collect->Dispose

References

Essential Safety and Operational Guidance for Handling Erythromycin A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of active pharmaceutical ingredients (APIs) like Erythromycin (B1671065) A N-oxide is paramount to ensure personal safety and prevent environmental contamination. While the Safety Data Sheet (SDS) for Erythromycin A N-oxide indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is recommended due to its nature as a potential impurity in commercial erythromycin preparations and its use in the synthesis of other antibiotics.[1][2] Adherence to established laboratory safety protocols for handling APIs is essential.

Hazard Assessment and Control

This compound is a derivative of the macrolide antibiotic erythromycin.[2] While the specific N-oxide form is not classified as hazardous, the parent compound, erythromycin, can cause allergic skin reactions and respiratory irritation.[3][4][5][6] Therefore, it is prudent to handle this compound with care to minimize exposure. Engineering controls should be the primary means of exposure reduction.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[4]

  • Containment: For larger quantities or procedures with a higher risk of exposure, consider using containment solutions like glove boxes.[7]

  • Safety Equipment: Ensure easy access to an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent direct contact with the compound. The following table outlines the recommended PPE for handling this compound, based on standard practices for APIs.[8][9][10][11]

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and airborne particles.
Face ShieldOSHA 29 CFR 1910.133Recommended for procedures with a significant risk of splashes.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile)EN 374Prevents skin contact. Double gloving is advisable for enhanced protection.[4]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.[4]
Protective Suit (e.g., Tyvek®)As neededRecommended for handling large quantities or during spill cleanup for full-body protection.[10][11]
Respiratory Protection N95 Respirator or higherNIOSH (US) or EN 149 (EU) approvedUse when handling powders outside of a fume hood to prevent inhalation of dust.[4][5][8]

Operational Plan: Step-by-Step Handling Procedure

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area prep_materials Assemble Materials and Equipment prep_area->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surface handle_prepare->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.[3][12] Antibiotic waste should be treated as chemical waste.[13]

Waste Segregation and Disposal Protocol:

Waste TypeSegregationDisposal Procedure
Unused/Expired Compound Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[3]Dispose of through a licensed professional waste disposal service.[3][12] Incineration is often the preferred method.[12]
Contaminated Labware Place in the same dedicated hazardous waste container as the unused compound.[3]Follow the same procedure as for the unused compound.
Contaminated PPE Collect in a designated container for chemically contaminated solid waste.[3]Dispose of through the institution's hazardous waste management program.
Empty Containers Triple-rinse with a suitable solvent (if appropriate).Puncture the container to prevent reuse and dispose of according to institutional guidelines.[12]

Immediate Actions for Spills:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, avoid generating dust. Dampen with water if necessary before sweeping or use a HEPA-filtered vacuum.[3]

  • Collect all cleanup materials in a sealed container for hazardous waste disposal.[3]

  • Prevent entry into drains or waterways.[3]

cluster_types Waste Categorization cluster_disposal Disposal Pathway start This compound Waste Generated solid_waste Solid Waste (Unused compound, contaminated labware, PPE) start->solid_waste liquid_waste Liquid Waste (Contaminated Solvents) start->liquid_waste empty_containers Empty Containers start->empty_containers hazardous_container Collect in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container rinse Triple-Rinse Container empty_containers->rinse licensed_disposal Licensed Waste Disposal Service hazardous_container->licensed_disposal puncture Puncture to Prevent Reuse rinse->puncture puncture->licensed_disposal

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。